molecular formula C7H8BrN B1276313 2-Bromo-5-methylaniline CAS No. 53078-85-6

2-Bromo-5-methylaniline

Cat. No.: B1276313
CAS No.: 53078-85-6
M. Wt: 186.05 g/mol
InChI Key: QTAQWOXSUFGGKH-UHFFFAOYSA-N
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Description

2-Bromo-5-methylaniline (CAS RN: 53078-85-6) is a high-purity aromatic amine with the molecular formula C₇H₈BrN and a molecular weight of 186.05 g/mol . This halogenated aniline derivative serves as a versatile synthetic intermediate, characterized by a bromine substituent at the ortho position and a methyl group at the meta position relative to the electron-donating amino functional group . This compound is a solid at room temperature and must be stored under inert gas at refrigerated conditions (0-10°C) as it is sensitive to both air and heat . Key physical properties include a melting point of approximately 33°C and a boiling point of 130°C at 16 mmHg . It is typically supplied as a powder or lump ranging in appearance from white to orange to green . Its primary research value lies in its application as a key building block in metal-catalyzed cross-coupling reactions. The reactive bromine moiety makes it an excellent substrate for Suzuki couplings, while the aniline functionality is crucial for Buchwald-Hartwig amination reactions, facilitating the construction of complex carbon-nitrogen bonds . This reactivity profile makes it invaluable in medicinal chemistry for the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents . According to GHS guidelines, this compound is classified with the signal word "Warning" and is harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and serious eye irritation . Proper personal protective equipment, including gloves and eye protection, is required during handling . This product is sold For Research Use Only. It is strictly prohibited for commercial use, diagnostic purposes, or administration to humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAQWOXSUFGGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53078-85-6
Record name 2-Bromo-5-methylaniline
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Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylaniline, an important aromatic amine derivative, serves as a versatile building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its physical characterization.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and reaction conditions, as well as for its purification and storage.

PropertyValueSource
CAS Number 53078-85-6[1][2]
Molecular Formula C₇H₈BrN[1][2]
Molecular Weight 186.05 g/mol [1][2]
Physical Form Solid[1][3]
Appearance Yellow to brown liquid or solidVaries by supplier
Melting Point Not explicitly available in public databases. As a solid, a melting point is expected. For comparison, the related compound 5-Bromo-4-fluoro-2-methylaniline has a melting point of 86-90 °C.[4]
Boiling Point ~247.9 °C at 760 mmHg (Predicted)Not experimentally verified in searched documents.
Density 1.486 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.603[1]
Flash Point >110 °C (>230 °F) - closed cup[1]
Solubility Soluble in organic solvents like alcohol, ether, and benzene. Quantitative data in common solvents is not readily available. Based on its structure, it is expected to have low solubility in water and good solubility in a range of organic solvents such as chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and aromatic hydrocarbons (e.g., toluene).
Storage Temperature 2-8°C[1][3]

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

    • ¹H NMR of 2-Bromo-4-methylaniline : Chemical shifts are observed around 7.21, 6.88, 6.65, 3.87 (NH₂), and 2.20 (CH₃) ppm in CDCl₃.

    • ¹³C NMR of 2-Bromo-4-methylaniline : Resonances are reported in the aromatic region (around 100-150 ppm) and for the methyl carbon (around 20 ppm).

  • Infrared (IR) Spectroscopy : IR spectra would be expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Br stretching (typically below 1000 cm⁻¹).

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of solid organic compounds like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) into the sealed end of the tube.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point. A narrow melting point range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Methodology (Qualitative):

  • Solvent Selection: A range of representative solvents are chosen, including water, a polar protic solvent (e.g., ethanol), a polar aprotic solvent (e.g., acetone), and a nonpolar solvent (e.g., hexane).

  • Procedure: Approximately 10-20 mg of this compound is placed in a small test tube. A small volume (e.g., 1 mL) of the selected solvent is added. The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • Observation: The sample is observed for complete or partial dissolution. If the solid dissolves completely, it is deemed "soluble." If some solid remains, it is "partially soluble," and if no apparent dissolution occurs, it is "insoluble."

Methodology (Quantitative - Shake-Flask Method):

  • Equilibration: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove undissolved solid. A known volume of the clear filtrate is then analyzed (e.g., by UV-Vis spectroscopy or HPLC after appropriate dilution) to determine the concentration of the dissolved compound.

  • Calculation: The solubility is then expressed in units such as g/100 mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, DEPT) is selected. The necessary parameters, such as the number of scans, are set, and the spectrum is acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS (0 ppm). The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

G Workflow for Physical Characterization of this compound cluster_0 Initial Assessment cluster_1 Physical State and Thermal Properties cluster_2 Solubility Profile cluster_3 Spectroscopic Analysis Sample_Purity Assess Sample Purity (e.g., by TLC or GC) Visual_Inspection Visual Inspection (Color, Form) Sample_Purity->Visual_Inspection Melting_Point Melting Point Determination Visual_Inspection->Melting_Point Qualitative_Solubility Qualitative Solubility in Various Solvents Melting_Point->Qualitative_Solubility Quantitative_Solubility Quantitative Solubility (Optional) Qualitative_Solubility->Quantitative_Solubility NMR_Spectroscopy NMR Spectroscopy (1H, 13C) Qualitative_Solubility->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy NMR_Spectroscopy->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry IR_Spectroscopy->Mass_Spectrometry

Workflow for Physical Characterization

This comprehensive guide provides a solid foundation for researchers and professionals working with this compound. While some specific physical data points require experimental determination, the provided protocols and comparative information offer a robust starting point for any investigation involving this compound.

References

2-Bromo-5-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 2-Bromo-5-methylaniline, a chemical compound relevant in various research and development applications. The following sections detail its molecular properties and illustrate the relationships between its structural components.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueCitations
Molecular Formula C₇H₈BrN[1][2][3]
Molecular Weight 186.05 g/mol [1][2][3]
Exact Mass 184.984012 g/mol [2]

Structural and Molecular Relationships

The following diagram illustrates the logical connection between the chemical name, its constituent functional groups, and its resulting molecular formula and weight.

molecular_properties cluster_groups Functional Groups cluster_properties Molecular Properties This compound This compound Aniline Aniline This compound->Aniline Bromo Group Bromo Group This compound->Bromo Group Methyl Group Methyl Group This compound->Methyl Group Molecular Formula: C7H8BrN Molecular Formula: C7H8BrN Aniline->Molecular Formula: C7H8BrN Bromo Group->Molecular Formula: C7H8BrN Methyl Group->Molecular Formula: C7H8BrN Molecular Weight: 186.05 g/mol Molecular Weight: 186.05 g/mol Molecular Formula: C7H8BrN->Molecular Weight: 186.05 g/mol

Caption: Logical relationship of this compound.

References

Spectroscopic Profile of 2-Bromo-5-methylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-5-methylaniline (CAS No: 53078-85-6). The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this important chemical intermediate. This document details experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, and presents the available spectral information in a clear, tabulated format.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Table 1: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400-3300MediumN-H StretchPrimary Amine (-NH₂)
~3100-3000MediumC-H StretchAromatic Ring
~2950-2850MediumC-H StretchMethyl Group (-CH₃)
~1620-1580StrongC=C StretchAromatic Ring
~1500-1400MediumC=C StretchAromatic Ring
~1300-1000StrongC-N StretchAryl Amine
~800-600StrongC-H Bending (out-of-plane)Substituted Benzene
Below 700MediumC-Br StretchAryl Bromide

Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer used.

Experimental Protocol: Solid-State FTIR Spectroscopy

Given that this compound is a solid at room temperature, the following protocols are recommended for obtaining a high-quality IR spectrum.

Attenuated Total Reflectance (ATR) Method:

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The evanescent wave that penetrates the sample is measured.

  • Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol (B130326) or acetone) after analysis.

Potassium Bromide (KBr) Pellet Method:

  • Sample Preparation: Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the transmission spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.9 - 7.1d1HAr-H
~6.6 - 6.8d1HAr-H
~6.5 - 6.7s1HAr-H
~3.6 (broad s)s2H-NH₂
~2.2s3H-CH₃

Note: Predicted chemical shifts and multiplicities. Actual values may vary. 'd' denotes a doublet, and 's' denotes a singlet.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~145C-NH₂
~138C-CH₃
~130Ar-CH
~122Ar-CH
~118Ar-CH
~110C-Br
~20-CH₃

Note: Predicted chemical shifts. Actual values may vary.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityInterpretation
185/187HighMolecular ion peak ([M]⁺ and [M+2]⁺) due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
106ModerateLoss of Br radical ([M-Br]⁺)
77ModeratePhenyl cation ([C₆H₅]⁺)

Note: Fragmentation patterns can be complex and may vary depending on the ionization method and energy.

Experimental Protocol: Mass Spectrometry

Direct Inlet Mass Spectrometry (for solid samples):

  • Sample Introduction: A small amount of the solid this compound is placed in a capillary tube and introduced directly into the ion source of the mass spectrometer.

  • Ionization: The sample is vaporized by heating, and then ionized, typically by Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of This compound IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Framework (C-H Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

A logical workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity analysis, it is recommended to acquire and interpret high-resolution spectra of the specific sample under investigation and compare it with reference data where available.

Navigating the Solubility Landscape of 2-Bromo-5-methylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Solubility of 2-Bromo-5-methylaniline

Based on the general principles of "like dissolves like" and the physicochemical properties of aromatic amines, the solubility of this compound (a solid at room temperature) has been predicted across various organic solvents. The molecule's structure, featuring a polar amine group and a non-polar bromotoluene moiety, suggests a nuanced solubility profile.

Solvent ClassSolventPredicted Solubility at 25°C ( g/100 mL)Rationale
Polar Protic MethanolHighThe amine group can form hydrogen bonds with the hydroxyl group of methanol, and the overall polarity is favorable for dissolution.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capability are expected to facilitate the dissolution of this compound.
Polar Aprotic AcetoneModerate to HighAcetone's polarity can effectively solvate the polar amine group, leading to good solubility.
Ethyl Acetate (B1210297)ModerateAs a moderately polar solvent, ethyl acetate is expected to show reasonable solvating power for this compound.
Aromatic Toluene (B28343)Moderate to HighThe aromatic ring of toluene can interact favorably with the bromotoluene part of the solute molecule through π-π stacking, promoting solubility.
Non-polar Aliphatic Hexane (B92381)LowThe significant difference in polarity between the polar amine and non-polar hexane will likely result in poor solubility.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following isothermal shake-flask method is recommended.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature (e.g., 25°C).

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure the system reaches equilibrium. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

Quantification and Data Analysis
  • Gravimetric Analysis:

    • Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100

  • Chromatographic Analysis (Alternative Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Develop a suitable HPLC-UV method for the quantification of the compound.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solute Weigh excess This compound prep_solvent Add known volume of solvent prep_solute->prep_solvent Combine in vial equilibration Agitate at constant temperature (24-48h) prep_solvent->equilibration sampling Collect & filter supernatant equilibration->sampling analysis Quantify solute (Gravimetric/HPLC) sampling->analysis result Calculate Solubility analysis->result

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Assessment

The decision-making process for solvent selection in various applications often follows a logical pathway based on the desired solubility outcome.

solubility_logic cluster_process Process Consideration cluster_solvent_choice Solvent Selection start Assess Solubility Requirement synthesis Synthesis/Reaction start->synthesis purification Purification/Crystallization start->purification formulation Formulation start->formulation high_sol High Solubility Solvent (e.g., Methanol, Toluene) synthesis->high_sol Reactant dissolution low_sol Low Solubility Solvent (e.g., Hexane) purification->low_sol Precipitation/Anti-solvent moderate_sol Moderate Solubility Solvent (e.g., Ethyl Acetate) purification->moderate_sol Controlled crystallization formulation->high_sol Stock solution preparation

Caption: Logical workflow for solvent selection based on solubility requirements.

An In-depth Technical Guide to the Synthesis and Discovery of 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methylaniline, a key chemical intermediate. The document details its chemical and physical properties, presents established and potential synthetic routes with detailed experimental protocols, and includes spectral characterization data. Logical workflows for its synthesis are visualized to aid in laboratory application. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound, also known as 6-bromo-m-toluidine, is an aromatic amine containing a bromine substituent. Its structural features make it a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. The strategic placement of the amino, bromo, and methyl groups on the aniline (B41778) ring allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures. While specific biological signaling pathways involving this compound are not extensively documented, its utility as a synthetic precursor is well-established.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 53078-85-6
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Appearance Solid
Density 1.486 g/mL at 25 °C
Refractive Index n20/D 1.603
Storage Temperature 2-8°C

Table 2: Spectroscopic Data for this compound Isomers (as reference)

While specific, citable NMR data for this compound was not found in the literature search, the following data for its isomers, 2-Bromo-4-methylaniline and 4-Bromo-2-methylaniline, are provided for comparative purposes.

Isomer1H NMR (CDCl₃, δ, ppm)13C NMR (CDCl₃, δ, ppm)Mass Spectrum (EI, m/z)
2-Bromo-4-methylaniline 1H NMR data available.[1]13C NMR data available.MS data available.
4-Bromo-2-methylaniline 1H NMR data available.[2]13C NMR data available.MS data available.
4-Bromo-3-methylaniline 7.28(d, J=8.4Hz, 1H); 6.59(d, J=2.4Hz, 1H); 6.42(d, d, J=2.4Hz, J=8.4Hz, 1H),3.60(br,s,2H),2.32(s,3H).145.6; 138.4; 132.7; 117.5; 114.3; 113.0; 22.8.184.97(100%),186.97(97%).

Note: It is crucial for researchers to perform their own spectral analysis for confirmation.

Synthesis of this compound

The synthesis of this compound can be logically approached through the regioselective bromination of 3-methylaniline (m-toluidine). A common strategy to control the regioselectivity and avoid multiple brominations is to first protect the highly activating amino group as an acetamide. The acetyl group can then be removed by hydrolysis to yield the desired product.

General Synthesis Workflow

The overall synthetic strategy involves a two-step process:

  • Acetylation of 3-methylaniline to form N-(3-methylphenyl)acetamide (3-acetotoluidide).

  • Regioselective bromination of the acetylated intermediate followed by hydrolysis to yield this compound.

Synthesis_Workflow Start 3-Methylaniline Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Intermediate N-(3-methylphenyl)acetamide Acetylation->Intermediate Bromination_Hydrolysis Bromination & Hydrolysis (Bromine in Acetic Acid, then HCl) Intermediate->Bromination_Hydrolysis Product This compound Bromination_Hydrolysis->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from a well-established procedure for the bromination of a toluidine derivative, as detailed in Organic Syntheses.[3] This procedure for the synthesis of 3-bromo-4-aminotoluene from p-toluidine (B81030) can be logically modified for the synthesis of this compound from m-toluidine.

Step 1: Acetylation of 3-Methylaniline (m-Toluidine)

  • In a round-bottomed flask equipped with a reflux condenser, combine 1 mole of 3-methylaniline with a slight excess of acetic anhydride.

  • Gently reflux the mixture for approximately 1-2 hours.

  • After cooling, pour the reaction mixture into cold water with vigorous stirring to precipitate the N-(3-methylphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be recrystallized from ethanol (B145695)/water if necessary.

Step 2: Bromination of N-(3-methylphenyl)acetamide and Hydrolysis

  • Dissolve 1 mole of the dried N-(3-methylphenyl)acetamide in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the stirred solution in an ice bath.

  • Slowly add a solution of 1 mole of bromine in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude 2-bromo-N-acetyl-5-methylaniline.

  • Collect the precipitate by filtration and wash with water.

  • For hydrolysis, transfer the crude bromo-acetamide to a flask containing a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours until hydrolysis is complete (can be monitored by TLC).

  • Cool the reaction mixture and neutralize with a solution of sodium hydroxide (B78521) to precipitate the crude this compound.

  • The crude product can be purified by steam distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Purification and Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point Determination: To assess purity.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Purification_Characterization_Workflow Crude_Product Crude this compound Purification Purification (Steam Distillation or Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, MS, IR, MP) Pure_Product->Characterization

Caption: Workflow for the purification and characterization of this compound.

Discovery and Historical Context

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable chemical intermediate with applications in various fields of organic synthesis. This guide has provided a detailed overview of its properties and a logical, adaptable protocol for its preparation. The provided workflows and data are intended to support researchers in the successful synthesis and utilization of this compound in their work. Further research into the historical context of its discovery and a definitive spectroscopic characterization would be beneficial additions to the scientific literature.

References

An In-depth Technical Guide to 6-Bromo-m-toluidine (2-Bromo-5-methylaniline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 6-Bromo-m-toluidine, more systematically known as 2-Bromo-5-methylaniline. This document consolidates available data on its chemical and physical properties, synthesis, and potential applications, particularly in the context of drug discovery.

Core Chemical and Physical Properties

This compound is a halogenated aromatic amine. The presence of the bromine atom and the amine group on the toluene (B28343) scaffold makes it a versatile intermediate in organic synthesis. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
Synonyms 6-Bromo-m-toluidine, 3-Amino-4-bromotoluene
CAS Number 53078-85-6[1][2]
Molecular Formula C₇H₈BrN[1][2]
Molecular Weight 186.05 g/mol [1][2]
Physical Form Solid[1]
Density 1.486 g/mL at 25 °C[1]
Refractive Index n20/D 1.603[1]
Flash Point >110 °C (>230 °F) - closed cup[1]
Storage Temperature 2-8°C[1]

Synthesis and Experimental Protocols

The synthesis of bromo-toluidine isomers generally involves the electrophilic aromatic substitution of a toluidine derivative. While a specific detailed protocol for the synthesis of this compound is not widely published, a general procedure can be inferred from the synthesis of related compounds, such as the bromination of anilines. The following is a representative experimental protocol.

Representative Synthesis of this compound via Electrophilic Bromination

The synthesis of this compound can be achieved through the direct bromination of 5-methylaniline (m-toluidine). The amino group is a strong activating group, and the methyl group is a moderately activating group, both directing electrophilic substitution to the ortho and para positions. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent. Cool the mixture to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled and stirred solution via the dropping funnel. The addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide (B78521) solution, until it is slightly alkaline.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

G General Workflow for Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 5-methylaniline 5-methylaniline Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution 5-methylaniline->Electrophilic_Aromatic_Substitution Bromine Bromine Bromine->Electrophilic_Aromatic_Substitution Solvent Solvent Solvent->Electrophilic_Aromatic_Substitution Neutralization Neutralization Electrophilic_Aromatic_Substitution->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Biological Activity

This compound has been identified as a compound with potential therapeutic applications, notably for its antiplasmodial and insecticidal properties.[3]

Antiplasmodial Activity

This compound has demonstrated efficacy against Plasmodium falciparum, the parasite responsible for malaria.[3] The mechanism of action is reported to be the inhibition of protein synthesis, which is crucial for the parasite's cell division and survival.[3] This mode of action, particularly if it targets parasite-specific pathways such as those in the apicoplast, presents a promising avenue for the development of new antimalarial drugs.

Table 2: Biological Activity of this compound

ActivityTarget Organism/SystemReported Mechanism of ActionQuantitative Data (e.g., IC₅₀)Reference
Antiplasmodial Plasmodium falciparumInhibition of protein synthesisNot available in the reviewed literature[3]
Insecticidal Flies, MosquitoesNot specifiedNot available in the reviewed literature[3]
Signaling Pathways and Mechanism of Action

The antiplasmodial activity of this compound is attributed to the inhibition of protein synthesis within the parasite.[3] In Plasmodium falciparum, protein synthesis occurs in the cytoplasm, mitochondria, and the apicoplast. The apicoplast, a non-photosynthetic plastid, has its own translational machinery that is distinct from the host's, making it an attractive drug target.[4][5] Antibiotics that inhibit the 70S ribosome in the apicoplast can lead to the parasite's death.[4] While the specific target of this compound has not been definitively identified, a plausible mechanism is the disruption of the apicoplast's protein synthesis pathway.

G Proposed Mechanism of Action of this compound This compound This compound Apicoplast Apicoplast This compound->Apicoplast Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits 70S_Ribosome 70S Ribosome Apicoplast->70S_Ribosome 70S_Ribosome->Protein_Synthesis Essential_Proteins Essential Apicoplast Proteins Protein_Synthesis->Essential_Proteins Parasite_Death Parasite Death Essential_Proteins->Parasite_Death inhibition leads to

Caption: Proposed mechanism of antiplasmodial activity.

Experimental Protocol for In Vitro Antiplasmodial Assay

To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against P. falciparum, a standardized in vitro assay such as the SYBR Green I-based fluorescence assay can be employed.

Experimental Protocol:

  • Parasite Culture: Culture chloroquine-sensitive or -resistant strains of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and maintain at 37 °C in a controlled gas environment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Assay Plate Setup: In a 96-well plate, add the parasite culture (synchronized at the ring stage) to wells containing the different drug concentrations. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 48-72 hours under the standard culture conditions.

  • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the positive control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.

G Workflow for In Vitro Antiplasmodial Assay (SYBR Green I) Parasite_Culture P. falciparum Culture Assay_Setup Plate Setup in 96-well Plate Parasite_Culture->Assay_Setup Drug_Dilution Serial Dilution of This compound Drug_Dilution->Assay_Setup Incubation Incubation (48-72h) Assay_Setup->Incubation Lysis_Staining Lysis and SYBR Green I Staining Incubation->Lysis_Staining Fluorescence_Reading Fluorescence Measurement Lysis_Staining->Fluorescence_Reading Data_Analysis IC50 Determination Fluorescence_Reading->Data_Analysis IC50_Value IC50_Value Data_Analysis->IC50_Value IC50 Value

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-5-methylaniline (CAS No. 53078-85-6), a chemical intermediate used in various research and development applications, including pharmaceutical synthesis.[1] Adherence to strict safety protocols is essential when working with this compound due to its potential health hazards.

Section 1: Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₇H₈BrN.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Weight186.05 g/mol [1][2][3]
AppearanceSolid[2][3]
Density1.486 g/mL at 25 °C[2][3]
Flash Point> 110 °C (> 230 °F) - closed cup[2][3]
Refractive Indexn20/D 1.603[2][3]
Storage Temperature2-8°C[1][2][3]

Table 1: Physical and Chemical Properties of this compound

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification and associated hazard statements are outlined in Table 2.

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[2][3]
Acute Toxicity, Dermal (Category 4)GHS07WarningH312: Harmful in contact with skin.[4]
Acute Toxicity, Inhalation (Category 4)GHS07WarningH332: Harmful if inhaled.[4]
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation.[4]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.[4]

Table 2: GHS Hazard Classification for this compound

Section 3: Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical properties, such as LD50 or flash point, are not typically provided in standard safety data sheets. These studies are highly specialized and are generally conducted in accordance with established OECD or EPA guidelines. For specific experimental methodologies, researchers should consult dedicated toxicological databases or primary scientific literature.

Section 4: Safe Handling and Storage Workflow

A systematic approach is crucial for the safe handling and storage of this compound. The following workflow diagram illustrates the key steps, from initial risk assessment to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling risk_assessment Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection engineering_controls Ensure Engineering Controls (Fume Hood, Ventilation) ppe_selection->engineering_controls weighing Weighing and Transfer engineering_controls->weighing reaction_setup Reaction Setup weighing->reaction_setup workup Work-up and Purification reaction_setup->workup decontamination Decontamination of Glassware and Surfaces workup->decontamination waste_disposal Waste Disposal decontamination->waste_disposal storage Proper Storage waste_disposal->storage

Caption: Workflow for the safe handling of this compound.

Section 5: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[2]

Protection TypeSpecification
Eye/Face ProtectionChemical safety goggles or face shield.
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] A dust mask type N95 (US) is recommended.[2][3]

Table 3: Recommended Personal Protective Equipment

Section 6: First Aid Measures

In the event of exposure, immediate first aid is critical.[5]

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek immediate medical attention.[5]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] Seek medical attention.[5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Clean mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Table 4: First Aid Measures for this compound Exposure

Section 7: Fire-Fighting Measures

While not highly flammable, this compound can burn.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Section 8: Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 5. Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Containment and Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal.[5] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Section 9: Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is between 2-8°C.[1][2][3]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

Technical Guide: Optimal Storage Conditions for Solid 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Subject: 2-Bromo-5-methylaniline (CAS No. 583-69-7)

This guide provides a comprehensive overview of the recommended storage conditions for solid this compound, a crucial reagent in various synthetic and developmental processes. Adherence to these guidelines is critical for maintaining the compound's purity, stability, and shelf-life, thereby ensuring the integrity of experimental outcomes.

Core Storage Recommendations

Solid this compound requires controlled conditions to prevent degradation. The primary factors to control are temperature, atmosphere, and exposure to light and incompatible substances. The compound should be stored in a tightly sealed container to prevent moisture ingress and sublimation.

Quantitative Storage Parameters

The following table summarizes the key quantitative data for the optimal storage of this compound, compiled from leading supplier safety data sheets.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CStoring at refrigerated temperatures minimizes the rate of potential degradation reactions and reduces the risk of sublimation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Recommended to prevent slow oxidation, as aniline (B41778) derivatives can be sensitive to air over long-term storage.
Light Exposure Store in the dark (amber vial)The compound is listed as light-sensitive, and protection from light is crucial to prevent photochemical degradation.
Incompatible Substances Segregate from strong oxidizing agentsContact with strong oxidizers can lead to vigorous and potentially hazardous reactions, compromising sample integrity.

General Experimental Protocol for Chemical Stability Assessment

While specific, detailed experimental protocols for this compound are not publicly available, a general methodology for assessing the stability of a solid organic compound under various storage conditions is outlined below. This protocol can be adapted to evaluate the long-term stability of this and similar compounds.

Objective: To determine the optimal storage conditions by evaluating the degradation of this compound under accelerated and long-term stress conditions.

Methodology:

  • Initial Characterization:

    • Procure a high-purity sample of this compound.

    • Perform initial analysis to establish a baseline. Techniques should include:

      • High-Performance Liquid Chromatography (HPLC): To determine initial purity and establish a reference chromatogram.

      • Mass Spectrometry (MS): To confirm molecular weight and identify potential impurities.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To obtain a reference infrared spectrum.

      • Appearance: Record the initial color and physical state.

  • Stress Conditions Setup:

    • Aliquot the sample into multiple, identical amber glass vials with tightly sealed caps.

    • Expose different sets of samples to a matrix of conditions:

      • Temperature: -20°C (Freezer), 2-8°C (Refrigerator), 25°C/60% RH (ICH Long-Term), 40°C/75% RH (ICH Accelerated).

      • Light: Expose one set of samples at 25°C to controlled UV/Vis light (photostability chamber). Keep a parallel set in the dark as a control.

      • Atmosphere: Store one set of samples under an inert atmosphere (e.g., nitrogen) and another under ambient air.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve samples from each storage condition.

    • Re-analyze the samples using the same techniques as in the initial characterization (HPLC, MS, FTIR, visual appearance).

  • Data Evaluation:

    • Purity: Compare the HPLC purity of the stressed samples to the baseline. A significant decrease in the main peak area or the appearance of new impurity peaks indicates degradation.

    • Degradants: Use MS to identify the molecular weights of any new major impurities to hypothesize degradation pathways.

    • Physical Changes: Note any changes in color (e.g., darkening) or physical form.

Visualized Workflow and Logic

The following diagrams illustrate the logical decision-making process for handling and storing this compound.

StorageDecisionWorkflow start Receive Solid This compound check_sds Consult Safety Data Sheet (SDS) start->check_sds check_light Is it Light Sensitive? check_sds->check_light store_dark Store in Amber Vial in a Dark Location check_light->store_dark Yes check_temp Recommended Temperature? check_light->check_temp No store_dark->check_temp store_fridge Store at 2-8°C (Refrigerate) check_temp->store_fridge Yes (2-8°C) store_ambient Store at Room Temp. check_temp->store_ambient No check_air Is it Air/Moisture Sensitive? store_fridge->check_air store_ambient->check_air store_inert Store in Tightly Sealed Container under Inert Gas check_air->store_inert Yes store_sealed Store in Tightly Sealed Container check_air->store_sealed No final_storage Final Storage Location: Cool, Dry, Dark, Well-Ventilated store_inert->final_storage store_sealed->final_storage

Caption: Decision workflow for storing this compound.

DegradationPathwayLogic product This compound (Solid, Pure) stressor_light Exposure to UV/Vis Light product->stressor_light stressor_air Exposure to Air (Oxygen) product->stressor_air stressor_heat High Temperature product->stressor_heat pathway_photo Photochemical Degradation stressor_light->pathway_photo pathway_ox Oxidation stressor_air->pathway_ox pathway_therm Thermal Decomposition or Sublimation stressor_heat->pathway_therm outcome Degraded Product (Impurities, Color Change) pathway_photo->outcome pathway_ox->outcome pathway_therm->outcome

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Bromo-5-methylaniline as a versatile building block in the synthesis of pharmaceutical intermediates. This compound is of significant interest in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Introduction

This compound is a key starting material in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of a reactive bromine atom and an amino group on the aromatic ring, which allow for selective functionalization. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the assembly of the core structures of many active pharmaceutical ingredients (APIs), particularly those designed to inhibit protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery efforts.

Key Applications in Pharmaceutical Synthesis

The primary applications of this compound in pharmaceutical synthesis involve its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate biaryl and N-aryl aniline (B41778) derivatives, respectively. These structural motifs are prevalent in a wide range of kinase inhibitors.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the aryl bromide (this compound) and an organoboron compound, such as an arylboronic acid. This allows for the synthesis of biaryl compounds, which are common scaffolds in various kinase inhibitors.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between this compound and an amine. This is a crucial step in the synthesis of N-aryl aniline derivatives, which are key pharmacophores in many kinase inhibitors, including those targeting Tropomyosin receptor kinases (TRK) and Aurora kinases.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. These protocols are based on established methods for similar substrates and should be optimized for specific coupling partners.

Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Objective: To synthesize 2-aryl-5-methylaniline derivatives.

General Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method (three cycles).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-5-methylaniline derivative.

Buchwald-Hartwig Amination of this compound with Amines

Objective: To synthesize N-substituted-2-amino-5-methylaniline derivatives.

General Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst complex.

  • Add this compound, the amine, and the base.

  • Degas the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-amino-5-methylaniline derivative.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, based on typical yields for similar substrates.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions with this compound

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane901880-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)DMF1102470-80
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Toluene/H₂O1001675-85

Table 2: Illustrative Buchwald-Hartwig Amination Reactions with this compound

EntryAmineCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2) / XPhos (4)NaOtBu (1.5)Toluene1001280-90
2MorpholinePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane1101875-85
3BenzylaminePd₂(dba)₃ (2) / BINAP (4)Cs₂CO₃ (2)Toluene1001670-80
4tert-ButylaminePd(OAc)₂ (3) / XPhos (6)NaOtBu (2)1,4-Dioxane1202465-75

Mandatory Visualizations

Experimental Workflows

Suzuki_Miyaura_Workflow Start Start Materials: This compound, Arylboronic acid, Pd Catalyst, Base Reaction Reaction Setup: - Inert Atmosphere - Anhydrous Solvent - Degas - Heat (80-110°C) Start->Reaction Combine Workup Workup: - Cool to RT - Extraction with  Organic Solvent - Wash with Water/Brine Reaction->Workup After 12-24h Purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Product Product: 2-Aryl-5-methylaniline Purification->Product

A general workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow Start Start Materials: This compound, Amine, Pd Catalyst, Ligand, Base Reaction Reaction Setup: - Inert Atmosphere - Anhydrous Solvent - Degas - Heat (80-120°C) Start->Reaction Combine Workup Workup: - Cool to RT - Quench with NH4Cl(aq) - Extraction Reaction->Workup After 12-24h Purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification Product Product: N-substituted-2-amino-5-methylaniline Purification->Product

A general workflow for the Buchwald-Hartwig amination reaction.
Signaling Pathways

Derivatives of this compound are utilized in the synthesis of inhibitors targeting key signaling pathways in cancer, such as the TRK and Aurora kinase pathways.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor TRK Inhibitor (Derived from This compound) Inhibitor->TRK_Receptor Inhibits

Simplified TRK signaling pathway and the point of inhibition.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression (Mitosis) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Kinase Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis_Process Cytokinesis Completion AuroraB->Cytokinesis_Process Centrosome->Prophase Spindle->Metaphase Chromosome->Anaphase Cytokinesis_Process->Cytokinesis Inhibitor Aurora Kinase Inhibitor (Derived from This compound) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

2-Bromo-5-methylaniline: A Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction:

2-Bromo-5-methylaniline is a key aromatic amine intermediate utilized in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom and an amino group on a toluene (B28343) scaffold, allows for diverse chemical modifications, leading to the development of novel herbicides and fungicides. The presence of the bromine atom at the 2-position and the methyl group at the 5-position influences the electronic and steric properties of the molecule, providing a versatile platform for the synthesis of complex and biologically active compounds. This document outlines the application of this compound as a building block in agrochemical synthesis, with a focus on the preparation of N-substituted chloroacetamide derivatives, a class of compounds known for their herbicidal and fungicidal properties.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 53078-85-6
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Appearance White to Orange to Green powder to lump
Melting Point 33 °C (lit.)
Boiling Point 139 °C/17 mmHg (lit.)
Density 1.49 g/mL at 25 °C (lit.)

Table 2: Representative Agrochemical Analogue Synthesized from this compound and its Potential Biological Activity

Compound NameStructurePotential Agrochemical ClassRepresentative Biological Activity (Analogues)
2-chloro-N-(2-bromo-5-methylphenyl)acetamideHerbicide, FungicideHaloacetanilides exhibit pre-emergent herbicidal activity by inhibiting very-long-chain fatty acid synthesis.[1][2] N-aryl chloroacetamides have shown fungicidal activity against various plant pathogens.[3][4][5][6][7]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(2-bromo-5-methylphenyl)acetamide

This protocol details the N-acylation of this compound with chloroacetyl chloride to yield a representative haloacetanilide with potential agrochemical activity.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable non-nucleophilic base (e.g., Triethylamine)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.12 g, 6 mmol) in anhydrous THF (15 mL).

  • To this solution, add a catalytic amount of DBU (0.18 g, 1.2 mmol).[8]

  • Cool the reaction mixture to 0-5 °C using an ice-salt bath and stir mechanically for 15 minutes.

  • Slowly add chloroacetyl chloride (0.69 g, 6.1 mmol) dropwise to the reaction mixture via a dropping funnel, ensuring the temperature does not exceed 5 °C.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

  • Dry the product under vacuum to obtain 2-chloro-N-(2-bromo-5-methylphenyl)acetamide.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Visualizations

Synthesis of 2-chloro-N-(2-bromo-5-methylphenyl)acetamide

G Synthesis of 2-chloro-N-(2-bromo-5-methylphenyl)acetamide cluster_0 Reactants cluster_1 Product This compound This compound This compound->Reaction + Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride 2-chloro-N-(2-bromo-5-methylphenyl)acetamide 2-chloro-N-(2-bromo-5-methylphenyl)acetamide Reaction->2-chloro-N-(2-bromo-5-methylphenyl)acetamide DBU, THF 0°C to rt G General Experimental Workflow A 1. Dissolve this compound in anhydrous THF B 2. Add Base (e.g., DBU) A->B C 3. Cool to 0-5 °C B->C D 4. Add Chloroacetyl chloride dropwise C->D E 5. React at room temperature D->E F 6. Monitor by TLC E->F G 7. Quench with water & Precipitate F->G Reaction complete H 8. Filter and wash product G->H I 9. Dry the product H->I J 10. Purify (optional) I->J

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the Buchwald-Hartwig amination of 2-bromo-5-methylaniline. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds that are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The protocols outlined below are designed to serve as a comprehensive guide for researchers, offering starting points for reaction optimization and scale-up.

Introduction

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by offering a versatile and efficient method for coupling amines with aryl halides.[1][2] This reaction is particularly valuable for substrates like this compound, where traditional nucleophilic aromatic substitution reactions are often challenging. The choice of catalyst, ligand, base, and solvent is critical for the success of the amination and can significantly impact reaction yield and purity.[3][4] This document presents optimized conditions for the coupling of this compound with various primary and secondary amines, including anilines.

Catalytic Cycle Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl bromide (this compound) reacts with the Pd(0) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the desired N-arylated product and regenerating the active Pd(0) catalyst.[4]

A simplified representation of the catalytic cycle is depicted below.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex + ArBr Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+Br- Oxidative Addition Complex->Amine Coordination + HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L2 Amine Coordination->Amido Complex + Base - [Base-H]+Br- BaseHBr [Base-H]+Br- Amine Coordination->BaseHBr Amido Complex->Pd(0)L2 Product Ar-NR'R'' Amido Complex->Product Reductive Elimination ArBr This compound ArBr->Oxidative Addition Complex Amine HNR'R'' Amine->Amine Coordination Base Base Base->Amine Coordination

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Data Presentation: Reaction Conditions and Yields

The following tables summarize optimized conditions for the Buchwald-Hartwig amination of this compound with representative primary amines, secondary amines, and anilines. These conditions are based on established literature precedents for similar substrates and provide a solid foundation for further optimization.

Table 1: Amination with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-HexylaminePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene (B28343)1001285-95
2BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101880-90
3tert-ButylaminePd₂(dba)₃ (1.5)tBuXPhos (3)LHMDS (1.5)THF802475-85

Table 2: Amination with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (1)DavePhos (2)Cs₂CO₃ (1.5)Toluene1001690-98
2PiperidinePd₂(dba)₃ (0.5)SPhos (1)NaOtBu (1.4)Dioxane1001092-99
3N-MethylanilinePd(OAc)₂ (2)BINAP (3)K₂CO₃ (2.0)Toluene1102470-85

Table 3: Amination with Anilines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Aniline (B41778)Pd(OAc)₂ (1.5)XPhos (3)KOtBu (1.5)Toluene1101288-96
24-MethoxyanilinePd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.4)Dioxane1001485-94
34-TrifluoromethylanilinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2.0)Toluene1102075-88

Note: Yields are approximate and may vary depending on the specific reaction scale and purity of reagents. Optimization is recommended for each specific substrate combination.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Amination with Primary or Secondary Amines

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification A Add Pd catalyst and ligand to an oven-dried Schlenk tube. B Add this compound and base. A->B C Evacuate and backfill the tube with inert gas (3x). B->C D Add anhydrous solvent and amine via syringe. C->D E Heat the reaction mixture with stirring for the specified time. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with an organic solvent and wash with water/brine. G->H I Dry the organic layer, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, DavePhos; 1-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, this compound, and base.

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Place the reaction vessel in a preheated oil bath at the desired temperature and stir for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired N-arylated product.

Protocol 2: Specific Procedure for the Amination with Aniline

Materials:

  • This compound (186 mg, 1.0 mmol)

  • Aniline (112 mg, 1.2 mmol)

  • Pd(OAc)₂ (3.4 mg, 0.015 mmol, 1.5 mol%)

  • XPhos (14.3 mg, 0.03 mmol, 3 mol%)

  • Potassium tert-butoxide (168 mg, 1.5 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, XPhos, and potassium tert-butoxide to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Add this compound to the tube.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by aniline via syringe under a positive pressure of argon.

  • Heat the reaction mixture to 110 °C in a preheated oil bath and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-(5-methyl-2-nitrophenyl)aniline.

Troubleshooting and Optimization

  • Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The choice of ligand and base is crucial; a screening of different combinations may be necessary. For less reactive amines, stronger bases like LHMDS or NaOtBu and more electron-rich, bulky ligands like RuPhos or BrettPhos may be required.[3]

  • Side Product Formation: Hydrodehalogenation of the aryl bromide can be a competing side reaction. This can sometimes be minimized by using a milder base (e.g., K₃PO₄, Cs₂CO₃) or a different solvent.

  • Difficult Purification: If the product is difficult to separate from the catalyst and ligand byproducts, consider using a pre-catalyst system or filtering the crude reaction mixture through a plug of silica gel with a non-polar eluent before full purification.

By following these protocols and considering the optimization strategies, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of N-arylated derivatives of this compound.

References

Application Notes and Protocols for N-Alkylation of 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylaniline is a valuable substituted aniline (B41778) building block used in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The N-alkylation of this compound introduces an alkyl group to the amino moiety, creating secondary or tertiary amines that are key intermediates for developing a diverse range of molecular structures. This transformation is fundamental in medicinal chemistry and materials science, as the nature of the N-alkyl substituent can significantly modulate a molecule's biological activity, solubility, and other physicochemical properties.

This document provides detailed protocols for several common and effective methods for the N-alkylation of this compound, including classical nucleophilic substitution, modern catalytic approaches like Buchwald-Hartwig amination, reductive amination, and sustainable "Borrowing Hydrogen" methodologies.

Overview of N-Alkylation Strategies

Several distinct strategies can be employed for the N-alkylation of anilines. The choice of method often depends on the desired product, the nature of the alkylating agent, functional group tolerance, and scalability.

  • Nucleophilic Substitution with Alkyl Halides: This is a traditional and direct method where the amine acts as a nucleophile, displacing a halide from an alkyl halide. The reaction is typically promoted by a base to neutralize the hydrogen halide byproduct. A primary challenge is controlling over-alkylation, as the secondary amine product is often more nucleophilic than the starting aniline.[1]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2] While typically used to form aryl-amines from aryl halides, variations of this reaction can be applied for certain alkylation processes, especially with specific catalysts and ligands. It is highly valued for its broad substrate scope and functional group tolerance.[3]

  • Reductive Amination: This two-step, one-pot process involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[4] This method is highly efficient and avoids the use of hazardous alkyl halides.[5]

  • Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen): This atom-economical and environmentally benign method uses alcohols as alkylating agents.[6] A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the aniline. The borrowed hydrogen is then used to reduce the intermediate imine, regenerating the catalyst and producing water as the only byproduct.[7]

Comparative Summary of N-Alkylation Protocols

The following table summarizes the key parameters for the different N-alkylation methodologies applicable to this compound.

Parameter Protocol 1: Alkyl Halide Protocol 2: Buchwald-Hartwig Protocol 3: Reductive Amination Protocol 4: Borrowing Hydrogen
Alkylating Agent Alkyl Halide (R-X)Not directly applicable for simple alkylationAldehyde (R-CHO) or Ketone (R₂C=O)Alcohol (R-CH₂OH)
Typical Catalyst None (Base promoted)Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Ligand (e.g., XPhos, BINAP)None (Acid/Base catalysis for imine formation)Ru, Ir, or Mn pincer complexes[7][8]
Reducing Agent NoneNoneNaBH₃CN, NaBH(OAc)₃, H₂/Catalyst[4][5]In situ from alcohol substrate
Base K₂CO₃, Cs₂CO₃, Et₃NNaOt-Bu, K₃PO₄, Cs₂CO₃[3]None required for reduction stepKOt-Bu[7]
Solvent Acetonitrile (B52724), DMF, THF[9]Toluene (B28343), Dioxane[3]Methanol, Dichloromethane, THF[10]Toluene[7]
Temperature Room Temp. to Reflux[1]80 - 110 °C0 °C to Room Temp.80 - 120 °C[7][8]
Key Byproduct Halide Salt (e.g., KBr)Base SaltWaterWater[11]
Primary Advantage Simple, direct methodHigh functional group toleranceAvoids alkyl halidesHigh atom economy, green
Primary Challenge Over-alkylation, hazardous reagentsCatalyst cost, ligand sensitivityReducer stability/selectivityHigh temperatures, catalyst required

Experimental Protocols

Safety Note: These protocols involve potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be handled as toxic.

Protocol 1: N-Alkylation via Nucleophilic Substitution with an Alkyl Halide

This protocol describes a general procedure for the mono-alkylation of this compound using an alkyl bromide.

Materials:

  • This compound

  • Alkyl Halide (e.g., ethyl bromide, benzyl (B1604629) bromide) (1.0 - 1.2 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration of the aniline).

  • Begin vigorous stirring and add the alkyl halide (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid salts and wash them with a small amount of acetonitrile or ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in diethyl ether or ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkyl-2-bromo-5-methylaniline.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aniline & K₂CO₃ in Flask B Add Anhydrous Acetonitrile A->B C Add Alkyl Halide B->C D Heat to Reflux (12-24h) C->D E Monitor by TLC/GC-MS D->E F Cool & Filter Solids E->F G Concentrate Filtrate F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K N-Alkyl-2-bromo-5-methylaniline J->K Final Product

Caption: Workflow for N-Alkylation with an Alkyl Halide.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general approach for coupling an amine with an aryl bromide. While typically used to arylate amines, the conditions are informative for C-N bond formation involving bromoanilines. A more relevant application would be coupling this compound with another amine.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (e.g., a primary or secondary alkylamine) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine (B1218219) Ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Glovebox (recommended for handling catalyst and base)

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Inside a glovebox, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube.

  • Add this compound and the amine coupling partner.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110°C.[3]

  • Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

G PdL2 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(Br) PdL2->OxAdd Oxidative Addition ArBr Ar-Br ArBr->OxAdd Amido L₂Pd(II)(Ar)(NR₂) OxAdd->Amido Amine R₂NH Amine->Amido Base Base BaseH [Base-H]⁺ Base->BaseH Amido->PdL2 Reductive Elimination Product Ar-NR₂ Amido->Product

Caption: Simplified Buchwald-Hartwig Amination Catalytic Cycle.

Protocol 3: N-Alkylation via Reductive Amination

This protocol describes the alkylation of this compound using an aldehyde and a mild reducing agent.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.1 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Equipment:

  • Round-bottom flask with stir bar

  • Inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde/ketone (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine (or iminium ion, if acid is present). A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.2 eq) to the mixture in portions. The reaction may be mildly exothermic.[4]

  • Continue stirring at room temperature for 3-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Catalytic N-Alkylation with an Alcohol (Borrowing Hydrogen)

This protocol uses an alcohol as the alkylating agent in a sustainable, catalytic process.

Materials:

  • This compound (1.0 eq)

  • Primary Alcohol (e.g., benzyl alcohol, 1-butanol) (1.2 eq)

  • Manganese, Ruthenium, or Iridium Catalyst (e.g., a Mn pincer complex) (1-3 mol%)[7]

  • Potassium tert-butoxide (KOt-Bu) (0.75-1.0 eq)

  • Anhydrous Toluene

Equipment:

  • Schlenk tube or pressure-rated reaction vessel

  • Glovebox (recommended for catalyst and base)

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a glovebox, charge a Schlenk tube with the catalyst (e.g., 3 mol%), KOt-Bu (1.0 eq), and a magnetic stir bar.

  • Add this compound (1.0 eq), the primary alcohol (1.2 eq), and anhydrous toluene.

  • Seal the vessel tightly, remove from the glovebox, and place in a preheated oil bath at 80-110°C.[7]

  • Stir the reaction for 12-24 hours. Monitor progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

G cluster_cat Catalytic Cycle Cat [M]-H₂ Catalyst Alcohol RCH₂OH Aldehyde RCHO Alcohol->Aldehyde Oxidation Cat_M [M] Catalyst Imine ArN=CHR Aldehyde->Imine Condensation Aniline ArNH₂ Aniline->Imine Product ArNH-CH₂R Imine->Product Reduction Water H₂O Cat_MH2 [M]-H₂ Cat_M->Cat_MH2 + H₂ (from Alcohol) Cat_MH2->Cat_M - H₂ (to Imine)

Caption: The "Borrowing Hydrogen" Catalytic Cycle.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Bromo-1H-indazole, a valuable heterocyclic building block in medicinal chemistry, utilizing 2-Bromo-5-methylaniline as the starting material. The described methodology is scalable and reproducible, making it suitable for both laboratory-scale synthesis and larger-scale production for drug development pipelines.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds due to the presence of two reactive functional groups: an amino group and a bromine atom. These sites allow for a range of chemical transformations, including diazotization, cyclization, and cross-coupling reactions, leading to the formation of diverse heterocyclic scaffolds. Such scaffolds are of significant interest in drug discovery as they are common motifs in many biologically active molecules, including kinase inhibitors used in cancer therapy.[1] This protocol details the synthesis of 6-Bromo-1H-indazole via a two-step process involving the diazotization of this compound followed by an intramolecular cyclization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 6-Bromo-1H-indazole from this compound.

ParameterValue
Starting Material This compound
Key Reagents Acetic anhydride (B1165640), Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide
Solvents Chloroform, Heptane
Reaction Temperature Acetylation: < 40°C; Diazotization/Cyclization: Reflux at 68°C; Hydrolysis: 50-55°C
Reaction Time 20 hours for diazotization/cyclization
Typical Yield Moderate to high
Purity Assessment NMR, Mass Spectrometry, HPLC

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole

This protocol is adapted for the synthesis of 6-Bromo-1H-indazole starting from this compound (also known as 4-bromo-2-methylaniline).

Step 1: Acetylation of this compound
  • In a suitable reaction vessel, dissolve 95.0 g of this compound in 0.70 L of chloroform.

  • Cool the solution in an ice bath.

  • Slowly add 0.109 L of acetic anhydride while maintaining the internal temperature below 40°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

Step 2: Diazotization and Cyclization
  • To the reaction mixture from Step 1, add 14.6 g of potassium acetate.

  • Following the addition of potassium acetate, add 0.147 L of isoamyl nitrite.

  • Heat the mixture to reflux at 68°C and maintain for 20 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 25°C.

Step 3: Work-up and Hydrolysis
  • Remove the volatile components from the reaction mixture under reduced pressure.

  • Add water to the residue and perform an azeotropic distillation to remove any remaining isoamyl alcohol.

  • To the resulting residue, add a total of 500 mL of concentrated hydrochloric acid.

  • Heat the mixture to 50-55°C to effect hydrolysis of the acetyl group.

Step 4: Isolation and Purification
  • Cool the acidic mixture to 20°C.

  • Carefully adjust the pH of the solution to 11 by the slow addition of a 50% aqueous solution of sodium hydroxide.

  • Evaporate the solvent from the resulting basic mixture.

  • The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield the final product, 6-Bromo-1H-indazole.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 6-Bromo-1H-indazole from this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Diazotization & Cyclization cluster_step3 Step 3: Hydrolysis cluster_end Final Product Start This compound Acetylation Acetylation (Acetic Anhydride, Chloroform) Start->Acetylation < 40°C Diazotization Diazotization & Cyclization (Potassium Acetate, Isoamyl Nitrite) Acetylation->Diazotization Reflux, 68°C, 20h Hydrolysis Hydrolysis (Conc. HCl) Diazotization->Hydrolysis 50-55°C End 6-Bromo-1H-indazole Hydrolysis->End Work-up & Purification

Caption: Synthetic workflow for 6-Bromo-1H-indazole.

Signaling Pathway Illustration

While this synthesis does not directly involve a biological signaling pathway, the resulting heterocyclic compound, 6-Bromo-1H-indazole, is a key precursor for molecules that do interact with such pathways. For instance, indazole derivatives are known to act as kinase inhibitors. The general mechanism of action for a kinase inhibitor is depicted below.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->Kinase Binds to ATP-binding site

Caption: General mechanism of kinase inhibition.

References

Application Notes and Protocols for Regioselective Reactions of 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key regioselective reactions involving 2-Bromo-5-methylaniline, a versatile building block in organic synthesis. The protocols detailed below are essential for the development of novel pharmaceutical and agrochemical compounds.

Introduction to Regioselectivity

The regioselectivity of reactions involving this compound is primarily dictated by the electronic and steric effects of the bromo, amino, and methyl substituents on the aromatic ring. The amino group is a potent ortho-, para-director and activating group, while the bromo group is an ortho-, para-director and deactivating group. The methyl group is a weak ortho-, para-director and activating group. The interplay of these effects governs the position of substitution in electrophilic aromatic substitution reactions and the reactivity of the C-Br bond in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data:

EntryArylboronic AcidCatalyst (mol%)BaseSolventYield (%)
13-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene (B28343)/H₂O33-44
24-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O40-51

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or 2-MeTHF) and water (e.g., 4:1 v/v).[3]

  • Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Workflow A Combine Reactants: This compound, Arylboronic acid, Pd Catalyst, Base B Add Degassed Solvent A->B C Heat and Stir B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up: Dilution, Washing D->E Completion F Purification: Column Chromatography E->F G Characterization F->G

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is highly valuable for the synthesis of N-arylated compounds.

Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data:

The following table provides representative yields for the Buchwald-Hartwig amination of various aryl bromides with different amines, which can be extrapolated to reactions with this compound.[4][5][6]

EntryAmineCatalyst/Ligand (mol%)BaseSolventYield (%)
1Morpholine[Pd(allyl)Cl]₂ (1) / t-BuXPhos (4)t-BuOLiToluene98
2Carbazole[Pd(allyl)Cl]₂ (1) / t-BuXPhos (4)Cs₂CO₃Toluene96
3AnilinePd(OAc)₂ (2) / XPhos (4)NaOt-BuToluene85-95
4AlkylaminePd₂(dba)₃ (1) / RuPhos (2)NaOt-BuDioxane80-95

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or t-BuXPhos), and a strong base (e.g., NaOt-Bu, LiHMDS, or Cs₂CO₃).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the tube, followed by the addition of an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the tube and heat the reaction mixture with stirring to a temperature typically between 80 and 110 °C. Monitor the reaction's progress.

  • Work-up: After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Workflow A Combine in Glovebox: Pd Precatalyst, Ligand, Base B Add Reactants: This compound, Amine, Solvent A->B C Seal and Heat B->C D Monitor Reaction C->D E Work-up: Cool, Dilute, Filter D->E Completion F Purification E->F G Product Characterization F->G EAS_Directing_Effects cluster_0 This compound A NH2 C4 Most Probable Substitution Site A->C4 o,p-director (strong activator) C6 C6 A->C6 o,p-director (strong activator) B Br B->C4 o,p-director (deactivator) B->C6 o,p-director (deactivator) C CH3 C->C4 o,p-director (weak activator) C->C6 o,p-director (weak activator) C2 C2 C->C2 o,p-director (weak activator)

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Bromo-5-methylaniline as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes derived from 2-Bromo-5-methylaniline. The resulting azo compounds have potential applications in various fields, including materials science and as intermediates in drug discovery, owing to the known biological activities of some azo dyes. Azo dyes are a significant class of chemical compounds characterized by the presence of one or more azo groups (–N=N–).[1] The synthesis of these dyes is a well-established process that typically involves two key steps: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative. This procedure allows for the creation of a diverse library of colored compounds with a wide range of properties.

The use of substituted anilines, such as this compound, allows for the introduction of specific functional groups that can modulate the color, solubility, and biological activity of the resulting azo dyes. The bromo and methyl groups on the aniline ring are expected to influence the electronic properties and, consequently, the spectral characteristics of the synthesized dyes. The bromine atom can enhance the lightfastness of the dyes, making them less prone to fading when exposed to sunlight.[1]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of azo dyes from this compound. The specific quantities and reaction conditions may require optimization depending on the chosen coupling agent.

Protocol 1: Diazotization of this compound

This first step involves the conversion of the primary aromatic amine into a diazonium salt. This intermediate is typically unstable at higher temperatures and is therefore prepared at 0-5 °C and used immediately in the subsequent coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring.

  • Ensure the temperature remains between 0-5 °C throughout the addition. The resulting solution contains the 2-bromo-5-methylbenzenediazonium chloride salt.

Protocol 2: Azo Coupling Reaction

The freshly prepared diazonium salt is then reacted with a suitable coupling agent to form the azo dye. The choice of coupling agent will determine the final color and properties of the dye. Common coupling agents include phenols (e.g., phenol, 2-naphthol) and aromatic amines (e.g., N,N-dimethylaniline).

Materials:

  • 2-bromo-5-methylbenzenediazonium chloride solution (from Protocol 1)

  • Coupling agent (e.g., 2-naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure (Example with 2-naphthol):

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately. The color will depend on the coupling agent used.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Protocol 3: Isolation and Purification of the Azo Dye

Materials:

  • Reaction mixture from Protocol 2

  • Cold Distilled Water

  • Suitable recrystallization solvent (e.g., ethanol, acetic acid)

  • Vacuum filtration apparatus

  • Desiccator

Procedure:

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to purify the azo dye.

  • Dry the purified crystals in a desiccator.

Data Presentation

The following tables summarize representative quantitative and spectroscopic data for an azo dye synthesized from a bromo-aniline derivative, providing an expectation for the synthesis using this compound.

Table 1: Representative Quantitative Data for a Bromo-Aniline Derived Azo Dye

ParameterValueReference
Starting Material4-BromoanilineAnalogous Compound
Coupling Agent2-NaphtholAnalogous Compound
Yield85%Analogous Compound
Melting Point131-132 °CAnalogous Compound
ColorRedAnalogous Compound

Note: The data presented is for an analogous compound and serves as a reference. Actual results for this compound derivatives may vary.

Table 2: Representative Spectroscopic Data for a Bromo-Aniline Derived Azo Dye

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference
FT-IR (cm⁻¹)~3400 (O-H), ~1600 (C=C aromatic), ~1450 (N=N)Analogous Compound
¹H-NMR (δ, ppm)6.5-8.5 (aromatic protons), ~15.0 (O-H proton)Analogous Compound
UV-Vis (λmax, nm)~480 nm (in ethanol)Analogous Compound

Note: The data presented is for an analogous compound and serves as a reference. Actual results for this compound derivatives may vary.

Mandatory Visualization

DyeSynthesisWorkflow Experimental Workflow for Azo Dye Synthesis cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_purification Protocol 3: Isolation and Purification start Dissolve this compound in HCl and water cool1 Cool to 0-5 °C in an ice bath start->cool1 add_nitrite Slowly add NaNO₂ solution to the aniline solution cool1->add_nitrite prepare_nitrite Prepare cold NaNO₂ solution prepare_nitrite->add_nitrite diazonium_salt Formation of 2-bromo-5-methyl- benzenediazonium chloride add_nitrite->diazonium_salt add_diazonium Slowly add diazonium salt solution to the coupling agent solution diazonium_salt->add_diazonium prepare_coupler Dissolve coupling agent (e.g., 2-naphthol) in NaOH cool2 Cool to 0-5 °C in an ice bath prepare_coupler->cool2 cool2->add_diazonium azo_dye_precipitate Formation of colored azo dye precipitate add_diazonium->azo_dye_precipitate filtration Vacuum filtration of the precipitate azo_dye_precipitate->filtration washing Wash with cold water filtration->washing recrystallization Recrystallize from a suitable solvent washing->recrystallization drying Dry the purified crystals recrystallization->drying final_product Pure Azo Dye drying->final_product ReactionMechanism General Reaction Mechanism cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_products Product aniline This compound diazonium Diazonium Salt aniline->diazonium Diazotization (0-5 °C) nitrous_acid Nitrous Acid (NaNO₂ + HCl) nitrous_acid->diazonium coupling_agent Coupling Agent (e.g., 2-Naphthol) azo_dye Azo Dye coupling_agent->azo_dye diazonium->azo_dye Azo Coupling

References

Application of 2-Bromo-5-methylaniline in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylaniline is a versatile chemical intermediate that is finding increasing application in the field of materials science. Its unique molecular structure, featuring a reactive bromine atom, an amino group, and a methyl group on an aromatic ring, allows for its use as a building block in the synthesis of a variety of functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in the development of advanced materials, with a focus on conductive polymers and organic light-emitting diodes (OLEDs).

I. Application in Conductive Polymers

This compound can be polymerized to form poly(this compound), a conductive polymer with potential applications in organic electronics, sensors, and antistatic coatings. The presence of the bromine atom can influence the polymer's electronic properties and solubility.

A. Synthesis of Poly(this compound) via Oxidative Polymerization

A common method for synthesizing polyanilines and their derivatives is chemical oxidative polymerization. This process involves the oxidation of the aniline (B41778) monomer in an acidic medium, leading to the formation of polymer chains.

Experimental Protocol:

  • Monomer Solution Preparation: Dissolve this compound (0.1 M) in a suitable volume of 1 M sulfuric acid (H₂SO₄) in a polymerization vessel.

  • Cooling: Place the vessel in an ice bath and stir the solution with a magnetic stirrer to maintain a temperature of 0-5 °C.

  • Oxidant Addition: Prepare a 0.1 M aqueous solution of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). Slowly add the oxidant solution dropwise to the monomer solution over a period of approximately 30 minutes while maintaining vigorous stirring.

  • Polymerization: Continue stirring the reaction mixture for 4-6 hours at 0-5 °C. A dark precipitate of poly(this compound) will form.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the polymer thoroughly with 1 M H₂SO₄ to remove any unreacted monomer and oligomers.

    • Subsequently, wash with deionized water until the filtrate becomes neutral.

    • Finally, wash with methanol (B129727) or acetone (B3395972) to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Workflow for the Synthesis of Poly(this compound):

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Monomer This compound in 1M H2SO4 Polymerization Oxidative Polymerization (0-5 °C, 4-6 h) Monomer->Polymerization Oxidant Ammonium Persulfate (aqueous solution) Oxidant->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing (H2SO4, H2O, Methanol) Filtration->Washing Drying Vacuum Drying (60 °C, 24 h) Washing->Drying FinalPolymer Poly(this compound) Drying->FinalPolymer

Caption: Synthesis workflow for poly(this compound).
B. Properties of Poly(bromoaniline) Derivatives

The electrical conductivity of polyaniline derivatives is a key parameter for their application in electronic devices. The following table summarizes the conductivity of poly(2-bromoaniline) and a composite material.[1]

MaterialConductivity (S/cm)
Poly(2-bromoaniline)5.6 x 10⁻⁸
Poly(2-bromoaniline)/Ag (0.25 wt%)3.1 x 10⁻⁷

II. Application in Organic Light-Emitting Diodes (OLEDs)

The bromine atom in this compound provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of more complex molecules that can be used as hole-transporting materials (HTMs) in OLEDs. HTMs are essential components in OLEDs that facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer.

A. Synthesis of Hole-Transporting Materials via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound can be derivatized and then used as the organohalide component in such reactions.

General Experimental Protocol for Suzuki Coupling:

  • Reactant Preparation: In a Schlenk flask, combine the this compound derivative (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired hole-transporting material.

Logical Relationship for Developing OLED Materials from this compound:

OLED_Material_Development cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_material Target Material cluster_application Device Application Start This compound Derivatization Derivatization of Amino Group (e.g., Buchwald-Hartwig amination) Start->Derivatization Step 1 Suzuki Suzuki Coupling Reaction (with Arylboronic Acid) Derivatization->Suzuki Step 2 HTM Hole-Transporting Material (HTM) Suzuki->HTM Formation OLED Organic Light-Emitting Diode (OLED) HTM->OLED Integration

Caption: Development of OLED materials from this compound.
B. Performance of OLEDs with Bromoaniline-Derived Materials

III. Other Potential Applications in Materials Science

The reactivity of this compound suggests its potential use in other areas of materials science, although these are less explored:

  • Cross-linked Polymers: The bromine and amino groups can serve as reactive sites for creating cross-linked polymer networks. These materials could exhibit enhanced thermal and mechanical stability.

  • Sensors: The aromatic amine structure is a common feature in chemical sensors. Polymers or functionalized molecules derived from this compound could be designed to interact with specific analytes, leading to a detectable change in their optical or electrical properties.

  • Liquid Crystals: The rigid aromatic core of this compound derivatives could be incorporated into liquid crystalline structures. The polarity and shape of the molecule can be tailored through further synthesis to achieve desired liquid crystalline phases.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced materials. Its application in conductive polymers and as a precursor for hole-transporting materials in OLEDs demonstrates its potential in organic electronics. The detailed protocols provided herein offer a starting point for researchers and scientists to explore the use of this compound in their materials development efforts. Further research into the structure-property relationships of materials derived from this compound is warranted to fully unlock its potential in various areas of materials science.

References

Application Notes and Protocols: Synthetic Routes to Novel Kinase Inhibitors from 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors utilizing 2-Bromo-5-methylaniline as a key starting material. While direct literature for kinase inhibitor synthesis commencing from this compound is not abundant, its structural isomer, 3-bromo-4-methylaniline, is a known precursor in the synthesis of derivatives of Imatinib (B729), a potent Bcr-Abl tyrosine kinase inhibitor.[1] This document, therefore, outlines a representative synthetic route to a novel aminopyrimidine-based kinase inhibitor, analogous to Imatinib, starting from this compound. The described methodologies leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are foundational in modern medicinal chemistry.[2]

Introduction to Kinase Inhibitors and the Aminopyrimidine Scaffold

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a common feature in many diseases, including cancer, making them important targets for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies.

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in the design of kinase inhibitors. It acts as a versatile "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. Imatinib, a landmark targeted therapy for chronic myeloid leukemia (CML), features a 2-aminopyrimidine core that is crucial for its inhibitory activity against the Bcr-Abl fusion protein.

Synthetic Strategy: A Representative Route to an Imatinib Analog

The synthetic strategy presented here focuses on the construction of a novel Imatinib analog through a key Buchwald-Hartwig amination reaction. This palladium-catalyzed C-N cross-coupling reaction is a powerful method for the formation of aryl amines, a common structural motif in kinase inhibitors.[2] this compound serves as the aniline (B41778) component, which will be coupled with a suitable pyrimidine (B1678525) derivative.

The overall synthetic workflow is depicted below:

G A This compound C Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) A->C B 4-(Pyridin-3-yl)pyrimidin-2-amine B->C D Intermediate: N-(2-Bromo-5-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine C->D Key C-N Bond Formation F Final Amide Coupling D->F E Amide Coupling Partner (e.g., 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride) E->F G Novel Kinase Inhibitor (Imatinib Analog) F->G H Purification and Characterization G->H

Caption: Synthetic workflow for a novel kinase inhibitor.

Experimental Protocols

Synthesis of N-(2-Bromo-5-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Intermediate 1)

This protocol details the key Buchwald-Hartwig amination step.

Materials:

  • This compound (1.0 eq)

  • 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane (B91453)

Procedure:

  • To a dry, oven-dried round-bottom flask, add this compound, 2-chloro-4-(pyridin-3-yl)pyrimidine, cesium carbonate, Xantphos, and Pd₂(dba)₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Intermediate 1 .

Synthesis of the Final Kinase Inhibitor

The final step involves the acylation of an aniline derivative, a common transformation in the synthesis of Imatinib and its analogs. For this hypothetical protocol, we will assume the reduction of a nitro group on a separate building block to an aniline, which is then acylated.

Note: The following is a generalized protocol for a subsequent amide coupling step to form the final product.

Materials:

  • Aniline-containing pyrimidine derivative (from a separate synthesis)

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the aniline-containing pyrimidine derivative in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine base (triethylamine or DIPEA).

  • Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final kinase inhibitor.

Data Presentation

The following table summarizes hypothetical characterization and biological activity data for the novel kinase inhibitor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (HPLC)IC₅₀ vs. Bcr-Abl (nM)
Intermediate 1 C₁₆H₁₃BrN₄353.2165-75>95%N/A
Final Inhibitor C₂₉H₃₁N₇O509.6150-60>98%50 - 100

Note: The IC₅₀ values are hypothetical and serve as a representation of expected potency for an Imatinib analog. Actual values would need to be determined experimentally.

Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver of Chronic Myeloid Leukemia (CML). It activates a number of downstream signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis. The diagram below illustrates the central role of Bcr-Abl and the point of inhibition by an Imatinib-like molecule.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor Bcr-Abl Bcr-Abl ADP ADP Bcr-Abl->ADP Hydrolysis RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Bcr-Abl->RAS-RAF-MEK-ERK Pathway Activates JAK-STAT Pathway JAK-STAT Pathway Bcr-Abl->JAK-STAT Pathway Activates PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Bcr-Abl->PI3K-AKT-mTOR Pathway Activates ATP ATP ATP->Bcr-Abl Binds to active site Cell Proliferation Cell Proliferation RAS-RAF-MEK-ERK Pathway->Cell Proliferation JAK-STAT Pathway->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis PI3K-AKT-mTOR Pathway->Inhibition of Apoptosis Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Bcr-Abl Inhibits ATP Binding

Caption: Bcr-Abl signaling pathway and inhibition.

Conclusion

This compound is a viable starting material for the synthesis of novel kinase inhibitors, particularly those based on the 2-aminopyrimidine scaffold. The outlined synthetic strategy, centered around the Buchwald-Hartwig amination, provides a reliable and adaptable route to a diverse range of potential therapeutic agents. The provided protocols serve as a foundational guide for researchers in the field of drug discovery and medicinal chemistry to explore the synthesis and biological evaluation of new chemical entities targeting kinases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-methylaniline for improved yields.

Troubleshooting Guide

Low yields in the synthesis of this compound often stem from issues in the key stages of the reaction: protection of the starting material, the bromination reaction itself, or the final deprotection step. This guide addresses common problems and their potential solutions.

Common Issues and Solutions

Problem Potential Cause(s) Recommended Action(s)
Low yield of acetylated intermediate (N-(4-methylphenyl)acetamide) Incomplete reaction due to insufficient acetylating agent or reaction time.- Ensure at least a stoichiometric equivalent of acetic anhydride (B1165640) is used. - Extend the reflux time to ensure complete conversion of the starting p-toluidine (B81030).
Formation of polybrominated byproducts The amino group of p-toluidine is highly activating, leading to multiple bromine additions if not properly protected.[1]- Ensure complete acetylation of the amino group before proceeding to the bromination step. The acetyl group moderates the activating effect. - Control the stoichiometry of the brominating agent (e.g., bromine or N-bromosuccinimide) carefully.
Low yield of the desired this compound isomer Incorrect reaction conditions during bromination may favor the formation of other isomers.- Maintain the recommended reaction temperature during the addition of the brominating agent.[2] - The choice of solvent can influence isomer distribution; glacial acetic acid is a common and effective solvent for this reaction.[2]
Incomplete hydrolysis of the bromo-acetylated intermediate Insufficient acid or base catalyst, or inadequate reaction time/temperature for the deprotection step.- Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) used for hydrolysis.[2] - Extend the reflux time for the hydrolysis reaction to ensure complete removal of the acetyl group.
Product loss during workup and purification Emulsion formation during extraction, or degradation of the product during distillation.- To break emulsions, add a small amount of brine or a different organic solvent. - For purification, consider vacuum distillation to reduce the boiling point and minimize thermal degradation.[2] Steam distillation is another alternative.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and reliable method involves a three-step sequence starting from p-toluidine:

  • Protection: Acetylation of the amino group of p-toluidine with acetic anhydride or glacial acetic acid to form N-(4-methylphenyl)acetamide.[2][4]

  • Bromination: Electrophilic aromatic substitution of the acetylated compound with a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) to introduce the bromine atom at the ortho position to the amino group.[2][5]

  • Deprotection: Hydrolysis of the resulting N-(2-bromo-4-methylphenyl)acetamide, typically under acidic or basic conditions, to yield this compound.[2][4]

Q2: Why is the protection of the amino group necessary?

A2: The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution, which can lead to the rapid formation of polybrominated products.[1] By converting it to an acetamido group (-NHCOCH₃), its activating effect is moderated, allowing for more controlled, mono-bromination.

Q3: What are the critical parameters to control during the bromination step to maximize yield?

A3: The critical parameters for the bromination step are:

  • Temperature: The temperature should be carefully controlled during the addition of the brominating agent to prevent side reactions.[2]

  • Stoichiometry: Precise control of the molar equivalents of the brominating agent is crucial to avoid over-bromination.

  • Solvent: The choice of solvent can affect the reaction rate and selectivity. Glacial acetic acid is a commonly used solvent.[1][2]

Q4: What are the expected yields for this synthesis?

A4: The overall yield can vary depending on the specific conditions and scale of the reaction. A reported crude yield for a similar synthesis of an isomer, 3-bromo-4-aminotoluene, is in the range of 60-67%.[2] With careful optimization of each step, higher yields may be achievable.

Q5: What are the best methods for purifying the final product?

A5: The final product, this compound, can be purified by distillation.[2] Due to its relatively high boiling point, vacuum distillation is often preferred to prevent decomposition at high temperatures.[2] Steam distillation can also be an effective method for purification and to remove non-volatile impurities.[2][3]

Experimental Protocols

Synthesis of this compound from p-Toluidine

This protocol is based on established procedures for the acetylation of anilines, followed by bromination and subsequent hydrolysis.

Step 1: Acetylation of p-Toluidine

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture to reflux for a specified period to ensure complete acetylation.

  • After cooling, pour the reaction mixture into cold water to precipitate the N-(4-methylphenyl)acetamide.

  • Filter the solid product, wash with water, and dry.

Step 2: Bromination of N-(4-methylphenyl)acetamide

  • Dissolve the dried N-(4-methylphenyl)acetamide in a suitable solvent, such as glacial acetic acid, in a flask equipped with a dropping funnel and a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid from the dropping funnel while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a period to ensure completion.

  • Pour the reaction mixture into water, and add a reducing agent (e.g., sodium bisulfite) to quench any excess bromine.[2]

  • Filter the precipitated N-(2-bromo-4-methylphenyl)acetamide, wash with water, and dry.

Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide

  • Place the dried N-(2-bromo-4-methylphenyl)acetamide in a round-bottom flask with a reflux condenser.

  • Add a solution of aqueous hydrochloric acid.[2]

  • Heat the mixture to reflux until the hydrolysis is complete (the solid dissolves).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude this compound as an oil or solid.[2]

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.[2]

Visualizations

Synthesis_Pathway p_toluidine p-Toluidine acetylated N-(4-methylphenyl)acetamide p_toluidine->acetylated Step 1: Acetylation (Protection) brominated N-(2-bromo-4-methylphenyl)acetamide acetylated->brominated Step 2: Bromination (Electrophilic Substitution) final_product This compound brominated->final_product Step 3: Hydrolysis (Deprotection)

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield start Low Yield of This compound check_acetylation Check Acetylation Step start->check_acetylation check_bromination Check Bromination Step start->check_bromination check_hydrolysis Check Hydrolysis Step start->check_hydrolysis incomplete_acetylation Issue: Incomplete Acetylation? check_acetylation->incomplete_acetylation polybromination Issue: Polybromination? check_bromination->polybromination incomplete_hydrolysis Issue: Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis solution_bromination Solution: Ensure complete acetylation, control bromine stoichiometry and temperature. polybromination->solution_bromination Yes solution_hydrolysis Solution: Increase acid/base concentration, extend reflux time. incomplete_hydrolysis->solution_hydrolysis Yes solution_acetylation Solution: Extend reflux time, ensure sufficient acetic anhydride. incomplete_acetylation->solution_acetylation Yes

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Bromination of 3-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with the bromination of 3-methylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why did my direct bromination of 3-methylaniline result in a mixture of products, including a dark-colored tar?

A1: This is a common issue stemming from two primary side reactions:

  • Over-bromination: The amino group (-NH₂) is a very strong activating group in electrophilic aromatic substitution.[1][2] This high reactivity makes it difficult to stop the reaction at the mono-substituted stage, often leading to a mixture of di- and tri-brominated products.[1][3]

  • Oxidation: Anilines are susceptible to oxidation, especially under brominating conditions, which can produce colored, polymeric, tar-like substances.[1][4] This is exacerbated by strong oxidizing agents or harsh reaction conditions.

Q2: I observe multiple spots on my TLC plate after the reaction. How can I achieve selective mono-bromination?

A2: To achieve selective mono-bromination and prevent the formation of multiple products, the reactivity of the amino group must be temporarily reduced.[1] The most effective and widely used method is to protect the amino group via acetylation.[5][6]

  • Protection: React 3-methylaniline with acetic anhydride (B1165640) to form 3-methylacetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group.[7] This moderation allows for controlled, selective bromination.

  • Bromination: The 3-methylacetanilide can then be brominated to yield a major mono-brominated product.

  • Deprotection: The acetyl group is subsequently removed by acid or base hydrolysis to yield the desired mono-brominated 3-methylaniline.[5]

Q3: My yield of the desired bromo-3-methylaniline is consistently low. What factors could be responsible?

A3: Low yields can arise from several factors:

  • Substrate Deactivation: If the reaction is performed in a highly acidic medium, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which will inhibit the desired electrophilic substitution.[1]

  • Incomplete Reaction: The reaction time may be too short or the temperature too low for the bromination to go to completion. Monitoring the reaction by TLC is crucial.

  • Loss during Workup: The product may be lost during extraction, washing, or purification steps. Ensure pH is appropriately adjusted during aqueous workup to minimize the solubility of the amine product in the aqueous layer.

Q4: After protecting the amine group, where will the bromine atom substitute on the 3-methylacetanilide ring?

A4: Both the acetamido (-NHCOCH₃) and methyl (-CH₃) groups are ortho-, para-directing. The substitution pattern is determined by the combined directing effects:

  • The acetamido group directs to positions 2, 4, and 6.

  • The methyl group directs to positions 2, 4, and 6. The most likely positions for bromination are those activated by both groups, which are positions 2, 4, and 6. Steric hindrance from the bulky acetamido group often favors substitution at the less hindered para-position (position 4) or the ortho-position at C6. The exact ratio of isomers can depend on the specific reaction conditions and solvent used.

Reaction Pathways and Side Reactions

The following diagram illustrates the uncontrolled direct bromination pathway versus the controlled, selective pathway using a protecting group strategy.

Caption: Reaction scheme for the bromination of 3-methylaniline.

Quantitative Data Summary

Achieving high selectivity is paramount. The use of a protecting group strategy drastically shifts the product distribution away from over-brominated species.

MethodReagentsMajor Product(s)Side ProductsSelectivity/YieldReference
Direct Bromination 3-Methylaniline, Br₂ in H₂O2,4,6-Tribromo-3-methylanilineMono- and di-bromo isomers, oxidation productsLow selectivity for mono-bromo product[3]
Protected Bromination 1. 3-Methylaniline, Ac₂O2. Br₂ in CH₃COOH3. H₂O, H⁺/OH⁻4-Bromo-3-methylaniline and/or 6-Bromo-3-methylanilineMinor amounts of other isomersHigh selectivity for mono-bromination (>90%)[5][8]
Alternative Method 3-Methylaniline, 2,4,4,6-Tetrabromocyclohexa-2,5-dienone in CH₂Cl₂Mono-brominated products (predominantly para)MinimalGenerally yields >90%[8]

Experimental Protocols

Protocol 1: Selective Mono-bromination of 3-Methylaniline via Acetylation

This protocol outlines the three-stage process to achieve selective mono-bromination.

Step 1: Acetylation (Protection of the Amino Group)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-methylaniline in 30 mL of glacial acetic acid.

  • Reaction: Slowly add 11.0 mL of acetic anhydride to the solution while stirring. Equip the flask with a reflux condenser and heat the mixture gently at 50°C for 30 minutes.

  • Isolation: Pour the warm reaction mixture into 250 mL of ice-cold water while stirring vigorously. The white precipitate of 3-methylacetanilide will form.

  • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it. The yield should be nearly quantitative.

Step 2: Bromination of 3-Methylacetanilide

  • Setup: In a fume hood, dissolve the dried 3-methylacetanilide (e.g., 12.0 g) in 40 mL of glacial acetic acid in a flask.

  • Reaction: In a separate container, prepare a solution of 4.2 mL of bromine in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred acetanilide (B955) solution over 20-30 minutes. Maintain the temperature below 25°C using an ice bath if necessary.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Isolation: Pour the reaction mixture into 300 mL of ice-cold water. If any excess bromine color persists, add a small amount of sodium bisulfite solution until it disappears.

  • Purification: Collect the precipitated bromo-3-methylacetanilide by vacuum filtration, wash with cold water, and dry.

Step 3: Hydrolysis (Deprotection)

  • Setup: Place the dried bromo-3-methylacetanilide in a round-bottom flask with 50 mL of 70% ethanol.

  • Reaction: Slowly add 15 mL of concentrated hydrochloric acid. Heat the mixture under reflux for 1-2 hours until the solution becomes clear.

  • Isolation: Cool the solution and pour it into 200 mL of cold water. Make the solution basic (pH > 8) by slowly adding a concentrated sodium hydroxide (B78521) solution. The bromo-3-methylaniline will precipitate.

  • Purification: Collect the crude product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified mono-bromo-3-methylaniline.

References

Technical Support Center: Purification of 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-5-methylaniline from typical reaction mixtures. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities can include unreacted starting materials such as m-toluidine (B57737), over-brominated side products (e.g., dibromo-methylaniline isomers), and other regioisomers of monobrominated m-toluidine. The presence and proportion of these impurities will depend on the specific reaction conditions used for the synthesis.[1]

Q2: My crude this compound is a dark oil or solid. How can I decolorize it?

A2: Discoloration is common for anilines due to air oxidation. Minor discoloration can often be removed during purification by recrystallization or column chromatography. For significant discoloration, you can try treating a solution of the crude product with activated carbon before filtration and subsequent purification.

Q3: How can I remove unreacted m-toluidine from my crude product?

A3: An acidic wash is the most common method to remove unreacted aniline (B41778) starting materials. Dissolve the crude product in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic m-toluidine will be protonated and partition into the aqueous layer as its hydrochloride salt.[2][3][4] This method is effective if your desired product, this compound, is stable under acidic conditions.

Q4: What should I do if my product is also acid-sensitive?

A4: If this compound or other components in your mixture are sensitive to acid, an alternative is to wash the organic solution with a 10% aqueous copper(II) sulfate (B86663) solution. The copper ions will complex with the aniline, facilitating its removal into the aqueous phase.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization

Problem: My this compound does not crystallize upon cooling.

  • Possible Cause: The solution may be too dilute, or it is supersaturated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product, and then allow it to cool again.

    • Lower Temperature: If crystals do not form at room temperature, cool the flask in an ice bath.

Problem: My product "oiled out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent might be higher than the melting point of the solute, or the solution was cooled too rapidly.

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.

    • Consider using a different solvent system with a lower boiling point.

Column Chromatography

Problem: My this compound is streaking or showing poor separation on a silica (B1680970) gel column.

  • Possible Cause: Amines are basic and can interact strongly with the acidic silica gel, leading to tailing and poor separation.

  • Solution:

    • Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to your eluent system. This will compete with your product for the acidic sites on the silica gel, improving the peak shape and separation.[2]

    • Amine-Functionalized Silica: Consider using an amine-functionalized silica gel as the stationary phase, which is specifically designed for the purification of basic compounds.

Data Presentation

PropertyValueReference
Physical Form Solid
Molecular Weight 186.05 g/mol
Density 1.486 g/mL at 25 °C
Refractive Index n20/D 1.603
Boiling Point (related compound) 139 °C / 17 mmHg (for 5-Bromo-2-methylaniline)[5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove basic impurities like unreacted m-toluidine.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Repeat the wash 2-3 times. The unreacted m-toluidine will move to the aqueous layer.[2][4]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound, now free of basic impurities.

Protocol 2: Purification by Recrystallization

This is a general procedure; the optimal solvent system should be determined experimentally on a small scale.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvent systems. Good candidates for anilines include mixed solvent systems like ethanol/water or ethyl acetate/hexanes.[6][7][8] The ideal system will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add a minimum amount of the hot solvent (or the more polar solvent of a mixed system) to the crude this compound until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a mixed solvent system, add the anti-solvent (the less polar solvent) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the hot primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This is a general guideline; the eluent system may require optimization.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate. A typical starting gradient could be from 100% hexanes to 95:5 hexanes:ethyl acetate.

  • TLC Analysis: Before running the column, determine the appropriate eluent composition by thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.3 for good separation.

  • Column Packing and Loading: Pack the column with the chosen stationary phase and eluent. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to identify the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Acidic Wash (e.g., 1M HCl) dissolve->acid_wash Removes basic impurities neutralize Neutralizing Wash (e.g., NaHCO3) acid_wash->neutralize dry Dry and Concentrate neutralize->dry purified_intermediate Partially Purified Product dry->purified_intermediate recrystallization Recrystallization purified_intermediate->recrystallization column_chromatography Column Chromatography purified_intermediate->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Overcoming Low Reactivity of 2-Bromo-5-methylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for overcoming challenges associated with the low reactivity of 2-Bromo-5-methylaniline in palladium-catalyzed cross-coupling reactions. The inherent electronic properties and steric hindrance of this substrate often lead to sluggish reactions and low yields. Below, you will find troubleshooting advice, frequently asked questions (FAQs), recommended starting protocols, and comparative data to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?

A1: The low reactivity of this compound stems from a combination of steric and electronic factors. The bromine atom is in the ortho position to a bulky amino group, creating significant steric hindrance that can impede the oxidative addition step at the palladium catalyst. Additionally, the electron-donating nature of the aniline (B41778) can influence the catalytic cycle.

Q2: What are the most common side reactions observed with this substrate?

A2: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen), protodeboronation of the boronic acid partner (in Suzuki coupling), and homocoupling of the coupling partners. These are often exacerbated by high temperatures and prolonged reaction times required to drive the reaction to completion.

Q3: Which class of ligands is generally most effective for this type of sterically hindered substrate?

A3: Bulky, electron-rich phosphine (B1218219) ligands are typically the most effective for sterically hindered substrates like this compound. These ligands promote the formation of highly reactive, low-coordinate palladium species that can more readily undergo oxidative addition. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are excellent choices.

Q4: When should I consider switching from a palladium to a nickel or copper-based catalyst system?

A4: While palladium is the most common catalyst, nickel and copper catalysts can be advantageous alternatives, particularly for aryl chlorides or when palladium-based systems fail. Nickel catalysts can be effective for challenging C-N couplings, and copper is traditionally used in Ullmann-type and Sonogashira reactions. If you have exhausted optimization with various palladium/ligand systems without success, exploring these alternative metals is a logical next step.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low to no conversion of starting material.

This is the most common issue and can be addressed by systematically evaluating the reaction components and conditions.

  • Potential Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming efficiently, or the chosen ligand may be unsuitable for the sterically hindered substrate.

    • Solution:

      • Switch to a Palladium Precatalyst: Use a well-defined, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) to ensure efficient generation of the active LPd(0) species.

      • Screen Bulky Ligands: Employ bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos, which are known to be effective for challenging substrates. For Suzuki couplings of unprotected ortho-bromoanilines, CataCXium A has been shown to be uniquely effective.[1]

      • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome low reactivity.

  • Potential Cause 2: Ineffective Base or Solvent. The base may be too weak, have poor solubility, or the solvent may be coordinating to the palladium center.

    • Solution:

      • Select a Stronger Base: For Suzuki reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is a common choice.

      • Choose a High-Boiling, Non-Coordinating Solvent: Toluene (B28343), dioxane, and 2-MeTHF are standard solvents for these reactions. Avoid chlorinated solvents and strongly coordinating solvents like acetonitrile. For Suzuki couplings of ortho-bromoanilines, 2-MeTHF has been shown to significantly improve yields.[1]

  • Potential Cause 3: Insufficient Reaction Temperature. The reaction may lack the thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C, while monitoring for product formation and potential decomposition. Microwave heating can also be effective in reducing reaction times and improving yields.[2]

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion start Low or No Conversion check_catalyst Evaluate Catalyst System (Precatalyst, Ligand) start->check_catalyst check_conditions Optimize Base & Solvent check_catalyst->check_conditions No Improvement success Successful Reaction check_catalyst->success Improvement Seen check_temp Adjust Temperature check_conditions->check_temp No Improvement check_conditions->success Improvement Seen check_temp->success Improvement Seen

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Issue 2: Significant formation of side products (e.g., hydrodehalogenation).

  • Potential Cause: The catalytic cycle is stalling after oxidative addition, leading to competing decomposition pathways. This can be promoted by high temperatures or certain ligand/base combinations.

    • Solution:

      • Use a Bulky Ligand: Sterically hindered ligands can disfavor side reactions by accelerating the desired reductive elimination step.

      • Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

      • Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst deactivation and promote homocoupling of boronic acids in Suzuki reactions.

Reactivity_Factors Key Factors in this compound Reactivity Substrate This compound Steric Steric Hindrance (ortho-Bromo & amino groups) Substrate->Steric Electronic Electronic Effects (Electron-donating amino & methyl groups) Substrate->Electronic Reactivity Low Reactivity Steric->Reactivity Impairs Oxidative Addition Electronic->Reactivity Influences Catalyst Activity

Caption: Factors contributing to the low reactivity of this compound.

Data Presentation: Recommended Starting Conditions

Since comprehensive comparative data for this compound is limited, the following tables provide recommended starting conditions for key cross-coupling reactions based on successful reports with structurally similar, challenging ortho-haloaniline substrates.[1][3][4] Optimization will likely be required.

Table 1: Suzuki-Miyaura Coupling Recommended Starting Conditions

ParameterCondition 1 (General)Condition 2 (For Unprotected Anilines)[1]
Catalyst Pd(PPh₃)₄ (3-5 mol%)CataCXium A Pd G3 (5-10 mol%)
Ligand --
Base K₃PO₄ (2-3 equiv.)K₃PO₄ (2-3 equiv.)
Solvent Dioxane/H₂O (4:1)2-MeTHF
Temperature 90-100 °C70 °C
Time 12-24 h12-24 h
Yield Moderate (30-50%)[3]Good to Excellent (>80%)[1]

Table 2: Buchwald-Hartwig Amination Recommended Starting Conditions

ParameterCondition 1Condition 2
Catalyst Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 (1-2 mol%)
Ligand XPhos (2-4 mol%)-
Base NaOtBu (1.5 equiv.)LHMDS (1.5 equiv.)
Solvent Toluene1,4-Dioxane (B91453)
Temperature 100-110 °C80-100 °C
Time 4-24 h4-24 h

Table 3: Sonogashira Coupling Recommended Starting Conditions

ParameterCondition 1 (with Cu)Condition 2 (Cu-free)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)PdCl₂(CH₃CN)₂ (15 mol%)
Co-catalyst CuI (3-10 mol%)-
Ligand -sXPhos (18 mol%)[5]
Base Et₃N or HNiPr₂ (3 equiv.)Cs₂CO₃ (6 equiv.)[5]
Solvent THF or DMFMeCN/H₂O[5]
Temperature Room Temp to 80 °C65-80 °C
Time 3-12 h2-6 h

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for other sterically hindered ortho-bromoanilines and represents a robust starting point.[1]

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., CataCXium A Pd G3, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF (0.3 M concentration).

  • Reaction: Seal the flask and heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling cluster_inputs Inputs Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂, Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArBr This compound ArBOH2 Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of this compound.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst, e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to make a 0.2 M solution).

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions with 2-Bromo-5-methylaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Suboptimal Catalyst System: The chosen palladium catalyst or ligand may not be effective for this electron-rich aniline (B41778) substrate. The electron-donating nature of the aniline can impede the catalytic cycle. 2. Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the C-Br bond can be a rate-limiting step for electron-rich aryl bromides. 3. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction, often indicated by the formation of palladium black. 4. Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency.1. Screen Catalysts and Ligands: Test a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for challenging substrates. For ortho-substituted anilines, specific catalysts like CataCXium® A palladacycle have shown high efficacy.[1][2] 2. Employ More Active Catalysts: Utilize catalyst systems known to facilitate oxidative addition with electron-rich aryl halides. Buchwald ligands are particularly effective in this regard.[3] 3. Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may prevent catalyst decomposition. Ensure a strictly inert atmosphere to prevent oxidation of the catalyst. 4. Optimize Base and Solvent: Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. A common solvent system for similar substrates is a mixture of an ethereal solvent (e.g., dioxane, THF) and water.[4]
Significant Side Product Formation 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid derivative couple to form a biaryl byproduct. This can be promoted by the presence of oxygen. 2. Protodeboronation: The boronic acid reagent is protonated, leading to the formation of an arene byproduct and consumption of the coupling partner. This can be exacerbated by high temperatures and aqueous basic conditions. 3. Dehalogenation: The starting material, this compound, is reduced to 5-methylaniline.1. Thoroughly Degas Reaction Mixture: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels. 2. Use Boronic Esters: Pinacol (B44631) esters of boronic acids are generally more stable and less prone to protodeboronation.[5] Using anhydrous conditions where possible can also mitigate this side reaction. 3. Optimize Ligand and Temperature: A well-chosen ligand can promote the desired cross-coupling over dehalogenation. Running the reaction at the lowest effective temperature can also help minimize this side reaction.
Reaction Stalls Before Completion 1. Catalyst Deactivation: As mentioned above, the catalyst may be losing its activity over time. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion. 3. Poor Solubility of Reagents: One or more of the reaction components may not be fully dissolved in the chosen solvent system.1. Use a More Robust Catalyst: Consider pre-catalysts that are known for their stability. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%) to see if the reaction goes to completion. 3. Alter Solvent System: Try a different solvent or a co-solvent system to improve the solubility of all reagents.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?

A1: For initial screening, a palladium catalyst loading in the range of 1-3 mol% is a common starting point. For highly optimized systems with active catalysts and ligands, this can often be lowered to 0.5 mol% or even less. Conversely, for challenging couplings, a higher loading of up to 5 mol% may be necessary to achieve a good yield.

Q2: How does the electronic nature of this compound affect the reaction?

A2: this compound is an electron-rich aryl bromide due to the presence of the amino and methyl groups. This electron density can make the oxidative addition step of the catalytic cycle more challenging. Therefore, the use of electron-rich and sterically hindered phosphine ligands is often beneficial to facilitate this step.[3]

Q3: What are the most common side reactions to look out for and how can I minimize them?

A3: The most common side reactions are homocoupling of the boronic acid, protodeboronation of the boronic acid, and dehalogenation of the this compound. To minimize these, it is crucial to maintain a strictly inert atmosphere, consider using more stable boronic esters, and optimize the catalyst system and reaction temperature.

Q4: What is the "palladium black" I see in my reaction, and is it a problem?

A4: The formation of a black precipitate, known as "palladium black," is an indication of catalyst decomposition and agglomeration. This form of palladium is generally inactive in the catalytic cycle and its presence often correlates with a stalled or low-yielding reaction. Using robust ligands that stabilize the active Pd(0) species can help prevent its formation.

Data Presentation

The following tables provide a summary of typical catalyst loadings and their effect on yield for Suzuki coupling reactions of substrates structurally similar to this compound. This data is intended to serve as a guide for optimization.

Table 1: Effect of Catalyst Loading on Yield for Bromoaniline Derivatives

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / SPhos2K₃PO₄Toluene/H₂O100High
Pd₂(dba)₃ / XPhos1K₂CO₃Dioxane/H₂O100~90
Pd(PPh₃)₄5K₃PO₄Dioxane/H₂O90Moderate to Good
CataCXium® A palladacycle10Cs₂CO₃2-MeTHF8095
CataCXium® A palladacycle5Cs₂CO₃2-MeTHF80Detrimental effect on yield

Note: Yields are representative and can vary based on the specific boronic acid and other reaction conditions.[2][6]

Table 2: Comparison of Different Palladium Catalyst Systems

CatalystLigandTypical Loading (mol%)AdvantagesDisadvantages
Pd(OAc)₂Buchwald type (e.g., SPhos, XPhos)1 - 3Highly active for challenging substrates, good functional group tolerance.Air-sensitive ligands, higher cost.
Pd₂(dba)₃Trialkylphosphines (e.g., P(t-Bu)₃)1 - 2Very active, can be used at lower temperatures.Air-sensitive, requires separate ligand addition.
Pd(PPh₃)₄PPh₃ (integrated)3 - 5Air-stable, easy to handle.Lower activity for electron-rich bromides, may require higher loading.
PdCl₂(dppf)dppf (integrated)2 - 5Good for a range of substrates.Can be less effective for sterically hindered substrates.

Experimental Protocols

Below is a general experimental protocol for the Suzuki coupling of this compound. This should be considered a starting point and may require optimization for your specific boronic acid partner.

General Protocol for Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • In a separate vial, dissolve the palladium pre-catalyst and the ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the Schlenk flask containing the reagents under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling reaction to aid in understanding and troubleshooting.

experimental_workflow reagents 1. Add Reagents (this compound, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst 3. Add Catalyst System (Pd Pre-catalyst & Ligand) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Aqueous Workup (Extraction & Washing) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

troubleshooting_logic start Low Yield or No Reaction check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Appropriate? start->check_conditions check_side_reactions Are Side Reactions Occurring? start->check_side_reactions optimize_catalyst Screen Different Pd Sources and Ligands (e.g., Buchwald Ligands) check_catalyst->optimize_catalyst No optimize_conditions Adjust Temperature, Base, and Solvent check_conditions->optimize_conditions No mitigate_side_reactions Degas Thoroughly, Use Boronic Esters check_side_reactions->mitigate_side_reactions Yes

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

References

Preventing dehalogenation of 2-Bromo-5-methylaniline in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of dehalogenation during chemical reactions involving 2-Bromo-5-methylaniline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem in reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3-methylaniline. This is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate due to similar physical properties.[1]

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is often caused by the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can arise from several sources, including:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate Pd-H species.

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF with water) are common culprits.[1]

  • Reagents: Boronic acids in Suzuki coupling may contain trace borane (B79455) (B-H) species, and amines in Buchwald-Hartwig amination can sometimes contribute to hydride formation.[1]

Q3: How does the choice of catalyst and ligand affect dehalogenation?

A3: The catalyst and ligand system is crucial. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, or RuPhos, are highly recommended. These ligands promote the desired reductive elimination step in the catalytic cycle, making it faster than the competing dehalogenation pathway.[1] Using well-defined palladium pre-catalysts can also offer better control and reproducibility compared to generating the active catalyst in situ.[1]

Q4: Can the amino group of this compound contribute to dehalogenation?

A4: Yes, the free amino group can sometimes promote dehalogenation. Protecting the aniline (B41778) nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, can suppress this side reaction.[1][2]

Troubleshooting Guide

Issue: Significant formation of the dehalogenated byproduct (3-methylaniline) is observed.

This guide provides a systematic approach to troubleshoot and minimize dehalogenation.

Potential Cause Suggested Solution
Inappropriate Base Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃. These are less prone to generating hydride species.[1]
Suboptimal Ligand Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate the desired cross-coupling over dehalogenation.[1]
Reactive Solvent Use a non-polar, aprotic solvent like toluene (B28343) or dioxane instead of polar aprotic solvents like DMF or protic solvents.[1][3]
High Reaction Temperature Lower the reaction temperature. Dehalogenation can have a higher activation energy, so reducing the temperature may disfavor this pathway.[1] Monitor the reaction closely and stop it once the starting material is consumed.
Presence of Water/Oxygen Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[4]
Unprotected Amine Consider protecting the amino group with a Boc group to reduce its potential interference in the catalytic cycle.[1][2]

Data Presentation: Influence of Reaction Parameters on Dehalogenation

The following tables summarize general trends observed for bromoaniline derivatives in palladium-catalyzed cross-coupling reactions. Optimal conditions for this compound should be determined experimentally.

Table 1: Influence of Ligand and Base on Dehalogenation in Suzuki-Miyaura Coupling

Ligand TypeBaseExpected DehalogenationComments
Bulky Biarylphosphine (e.g., XPhos)K₃PO₄LowGenerally a good starting point for suppressing dehalogenation.[1]
TriphenylphosphineNaOtBuHighStrong bases can promote dehalogenation, especially with less bulky ligands.[1]
DPPFCs₂CO₃Moderate to LowA robust ligand that can be effective with milder bases.[1]

Table 2: Influence of Solvent on Dehalogenation

SolventPolarityGeneral Observation
TolueneLowOften a good choice to minimize dehalogenation.[1][3]
DioxaneModerateCommonly used and can be effective, but may lead to more dehalogenation than toluene.[1][3]
DMFHigh (Aprotic)Can sometimes lead to increased dehalogenation, especially if not anhydrous.[1][3]
THFModerateA versatile solvent, but results can vary.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

This protocol is a starting point and may require optimization for specific boronic acids.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Potassium phosphate (B84403) (K₃PO₄) (2.2 equiv)

    • 1,4-Dioxane (B91453) (anhydrous)

    • Water (degassed)

    • Nitrogen or Argon gas

    • Oven-dried glassware

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

    • Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Under the inert atmosphere, add Pd(PPh₃)₄.

    • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[5]

Protocol 2: General Procedure for a Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may need optimization based on the specific amine.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.01 equiv)

    • XPhos (0.02 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene (anhydrous)

    • Nitrogen or Argon gas

    • Oven-dried glassware

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry reaction tube.

    • Add anhydrous toluene and stir for 10 minutes at room temperature.

    • Add this compound, the amine, and sodium tert-butoxide.

    • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with a suitable solvent like ethyl acetate, filter through a pad of celite, and concentrate the filtrate.

    • Purify the crude product by flash chromatography or crystallization.

Visualizations

G cluster_start Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome start Start: Significant Dehalogenation Observed base Change Base? start->base ligand Change Ligand? base->ligand No base_sol Use Weaker Base (e.g., K₃PO₄, Cs₂CO₃) base->base_sol Yes solvent Change Solvent? ligand->solvent No ligand_sol Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) ligand->ligand_sol Yes temp Lower Temperature? solvent->temp No solvent_sol Use Non-polar, Aprotic Solvent (e.g., Toluene, Dioxane) solvent->solvent_sol Yes protect Protect Amine? temp->protect No temp_sol Run at Lower Temperature temp->temp_sol Yes protect_sol N-protection (e.g., Boc) protect->protect_sol Yes end Minimized Dehalogenation protect->end No base_sol->ligand ligand_sol->solvent solvent_sol->temp temp_sol->protect protect_sol->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

G cluster_reagents Reagent Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar or N₂) reagents->inert add_catalyst Add Palladium Catalyst inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Desired Temperature with Stirring add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for cross-coupling reactions.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(L₂)-Br pd0->pd2_complex Oxidative Addition (Ar-Br) transmetal Ar-Pd(II)(L₂)-R pd2_complex->transmetal Transmetalation (R-B(OH)₂) pd_hydride H-Pd(II)(L₂)-Br pd2_complex->pd_hydride Hydride Source product Ar-R transmetal->product Reductive Elimination product->pd0 dehalogenated Ar-H dehalogenated->pd0 pd_hydride->dehalogenated Reductive Elimination

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

References

Technical Support Center: Managing Impurities in Commercial 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, quantifying, and managing impurities in commercial 2-Bromo-5-methylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound, typically available at 97-98% purity, may contain several process-related impurities. The most common include:

  • Starting Material: Unreacted p-toluidine (B81030).

  • Positional Isomers: Other isomers of bromo-methylaniline, such as 2-Bromo-3-methylaniline and 4-Bromo-3-methylaniline, which can form due to non-selective bromination.

  • Poly-brominated Species: Dibromo-methylaniline derivatives, for instance, 2,4-dibromo-5-methylaniline, can result from over-bromination of the starting material.

Q2: How can I identify the impurities in my batch of this compound?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities, including isomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the main component and the relative amounts of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the main compound and impurities. Distinct proton and carbon signals can help identify isomers and other byproducts.

Q3: What are the potential impacts of these impurities on my subsequent reactions?

A3: The presence of impurities can have several adverse effects on your experiments:

  • Reduced Yield: Unreacted starting material and non-reactive isomers will lower the effective concentration of your desired reactant, leading to lower product yields.

  • Side Reactions: Reactive impurities, such as other bromo-methylaniline isomers or the starting p-toluidine, can compete in the reaction, leading to the formation of undesired side products. This is particularly problematic in reactions like Suzuki or Buchwald-Hartwig couplings.

  • Difficult Purification: The presence of structurally similar impurities can make the purification of the desired product challenging, often requiring multiple chromatographic steps.

  • Inaccurate Stoichiometry: If the purity of the starting material is not accurately known, it can lead to incorrect stoichiometric calculations, further impacting reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise due to impurities in this compound.

Issue 1: My reaction yield is consistently lower than expected.

Potential Cause Troubleshooting Step
Lower than assumed purity of this compound. 1. Quantify Purity: Use HPLC or qNMR (Quantitative NMR) to determine the exact purity of your starting material. 2. Adjust Stoichiometry: Adjust the amount of this compound used in your reaction based on the quantified purity to ensure the correct molar equivalents are present.
Presence of non-reactive isomeric impurities. 1. Purify the Starting Material: If the level of isomeric impurities is significant (>2-3%), consider purifying the this compound by recrystallization or column chromatography before use.

Issue 2: I am observing unexpected side products in my reaction.

Potential Cause Troubleshooting Step
Reaction with residual p-toluidine. 1. Identify the Side Product: Use LC-MS or GC-MS to identify the mass of the side product and infer its structure. For example, in a coupling reaction, you might see a product derived from the coupling of p-toluidine. 2. Purification: Remove the p-toluidine from the starting material using an acid wash during workup or by column chromatography.
Reaction with other bromo-methylaniline isomers. 1. Isomer Separation: If the isomeric impurities are reactive under your conditions, pre-purification of the this compound is necessary. Recrystallization can sometimes selectively remove certain isomers. Column chromatography is a more general solution.

Issue 3: Purification of my final product is difficult, with impurities that are hard to separate.

Potential Cause Troubleshooting Step
Formation of isomeric products from isomeric impurities. 1. Improve Starting Material Purity: The most effective solution is to start with a purer grade of this compound. 2. Optimize Chromatography: If pre-purification is not feasible, carefully optimize your column chromatography conditions (e.g., gradient elution, different solvent systems) to improve the separation of your desired product from the isomeric byproducts.

Data Presentation

Table 1: Typical Impurity Profile of Commercial this compound (97% Grade)

Impurity Typical Concentration Range (%) Analytical Method for Detection
p-Toluidine0.5 - 2.0GC-MS, HPLC
2-Bromo-3-methylaniline0.2 - 1.0GC-MS, HPLC
4-Bromo-3-methylaniline0.1 - 0.5GC-MS, HPLC
2,4-Dibromo-5-methylaniline0.1 - 0.5GC-MS, HPLC

Experimental Protocols

Protocol 1: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.

  • Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. A good solvent will have high solubility at high temperatures and low solubility at low temperatures. A mixture of ethanol (B145695) and water or hexane (B92381) and ethyl acetate (B1210297) is often a good starting point.

  • Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf of the desired compound around 0.3). A typical starting point is a 9:1 hexane:ethyl acetate mixture.

  • Procedure:

    • Prepare a slurry of silica gel in the eluent and pack the column.

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Impurity_Troubleshooting_Workflow Troubleshooting Workflow for Impure this compound start Start: Unexpected Reaction Outcome check_purity 1. Quantify Purity of this compound (HPLC/GC-MS) start->check_purity purity_ok Purity > 99.5%? check_purity->purity_ok Purity Acceptable? identify_impurities 2. Identify Impurities (GC-MS/NMR) purity_ok->identify_impurities No other_issue Investigate Other Reaction Parameters (Solvent, Temp, etc.) purity_ok->other_issue Yes low_purity Purity < 99.5% isomeric Isomeric Impurities? identify_impurities->isomeric starting_material Starting Material Impurity? identify_impurities->starting_material purify 3. Purify Starting Material (Recrystallization/Column Chromatography) isomeric->purify Yes adjust_stoichiometry Adjust Stoichiometry Based on Purity starting_material->adjust_stoichiometry Yes proceed Proceed with Reaction purify->proceed adjust_stoichiometry->proceed

Caption: Troubleshooting workflow for experiments involving this compound.

Technical Support Center: Purifying 2-Bromo-5-methylaniline with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 2-Bromo-5-methylaniline. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound streaks or "tails" on TLC and column The basic amine interacts strongly with acidic silica (B1680970) gel.Add a basic modifier (e.g., 0.5-1% triethylamine (B128534) or ammonia) to your mobile phase to neutralize the acidic sites on the silica gel.[1][2][3]
Poor separation of product from impurities Incorrect mobile phase polarity.Optimize the mobile phase using TLC. A good starting point is a hexane (B92381)/ethyl acetate (B1210297) mixture. Adjust the ratio to achieve a target Rf value of 0.2-0.3 for this compound.[2]
Co-eluting impurities.Consider a different solvent system (e.g., dichloromethane/hexane) or an alternative stationary phase like alumina.[4]
Product does not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
Compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica. If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[4]
Cracks or channels in the silica bed Improper column packing.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Pack the column carefully to avoid air bubbles.[3][5]
Low product recovery Product is too dilute to detect in fractions.Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[4]
Compound streaking leading to broad elution.Use a basic modifier in the eluent as described above to ensure sharp bands.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Standard silica gel (40-63 µm particle size) is the most common stationary phase. However, due to the basic nature of the aniline, you may encounter tailing. To mitigate this, you can use silica gel deactivated with a base, or consider using neutral alumina.[2][4]

Q2: What is a good starting mobile phase for the purification of this compound?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common starting ratio is 9:1 (Hexane:Ethyl Acetate). It is highly recommended to add 0.5-1% triethylamine to the mobile phase to prevent streaking.[2][3] You should always optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.

Q3: How can I prevent my compound from streaking on the column?

A3: Streaking, or tailing, is a common issue when purifying amines on silica gel. This is due to the interaction of the basic amine with the acidic silica. Adding a small amount of a competing base, such as triethylamine (0.5-1%) or a few drops of ammonia, to your eluent will significantly improve the peak shape.[1][2]

Q4: My compound is not very soluble in the mobile phase. How should I load it onto the column?

A4: If your compound has poor solubility in the mobile phase, you can use a "dry loading" technique. Dissolve your crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]

Q5: What is the expected Rf value for this compound?

A5: The Rf value will depend on the specific mobile phase used. For optimal separation, you should aim for an Rf value of approximately 0.2-0.3 for your target compound in the chosen solvent system on a TLC plate.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using flash column chromatography with a modified mobile phase.

1. Materials:

  • Crude this compound

  • Silica gel (40-63 µm)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

2. Method Development (TLC):

  • Dissolve a small amount of the crude material in a solvent like dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with a starting solvent system of 9:1 Hexane:Ethyl Acetate with 0.5-1% TEA.

  • Visualize the plate under a UV lamp.

  • Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the desired compound.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[5]

  • Let the silica bed settle and ensure the top is flat. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

  • Carefully apply the sample to the top of the silica bed.

  • Allow the sample to absorb completely onto the silica.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem streaking Streaking or Tailing? problem->streaking Yes end Purification Complete problem->end No poor_sep Poor Separation? streaking->poor_sep No add_base Add 0.5-1% Triethylamine to Mobile Phase streaking->add_base Yes no_elution No Elution? poor_sep->no_elution No optimize_mp Optimize Mobile Phase (Target Rf 0.2-0.3) poor_sep->optimize_mp Yes increase_polarity Gradually Increase Mobile Phase Polarity no_elution->increase_polarity Yes no_elution->end No continue_run Continue Column Run add_base->continue_run optimize_mp->continue_run increase_polarity->continue_run continue_run->problem

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions with 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 2-Bromo-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to unexpected byproduct formation in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct that appears to be 4-methylaniline in my Suzuki-Miyaura or Buchwald-Hartwig reaction. What is causing this, and how can I prevent it?

A1: The formation of 4-methylaniline is a result of a common side reaction called hydrodehalogenation, where the bromine atom of this compound is replaced by a hydrogen atom. This is often caused by the presence of a palladium-hydride (Pd-H) species in the catalytic cycle.[1]

Troubleshooting Guide for Hydrodehalogenation:

  • Protect the Amine Group: The free aniline (B41778) can sometimes promote the formation of Pd-H species. Protecting the -NH2 group with a suitable protecting group, like a Boc group, can mitigate this issue.[1]

  • Optimize Your Ligand: Bulky, electron-rich phosphine (B1218219) ligands are known to favor the desired cross-coupling over hydrodehalogenation.[1] Consider screening ligands such as XPhos, SPhos, or RuPhos.

  • Re-evaluate Your Base: Strong, non-nucleophilic bases are generally preferred. However, if hydrodehalogenation is a major issue, consider switching to a weaker base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]

  • Solvent Choice: The polarity of the solvent can influence the reaction outcome. Aprotic solvents like toluene (B28343) or dioxane are often good choices to minimize this side reaction.[1]

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor the hydrodehalogenation pathway. Try running the reaction at a lower temperature for a longer duration.[1]

Q2: My reaction mixture shows a significant amount of a high molecular weight byproduct, which I suspect is a homocoupling product. How can I minimize its formation?

A2: Homocoupling, the reaction of two molecules of the same starting material (either the boronic acid in Suzuki-Miyaura or the aniline in some cases), is another common side reaction. This is often promoted by the presence of oxygen or incomplete reduction of the palladium(II) precatalyst to the active palladium(0) species.[2]

Troubleshooting Guide for Homocoupling:

  • Ensure an Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. Oxygen can lead to oxidative homocoupling of boronic acids.[2]

  • Use a Pd(0) Precatalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling.[2]

  • Optimize Reaction Conditions: Carefully control the stoichiometry of your reactants. An excess of the boronic acid can sometimes lead to increased homocoupling.

Q3: My reaction is not going to completion, and I am recovering a significant amount of my starting this compound. What are the likely causes?

A3: Incomplete conversion can be due to several factors, including an inactive catalyst, poor solubility of reagents, or suboptimal reaction conditions.

Troubleshooting Guide for Incomplete Conversion:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are of high quality and have been stored correctly. Catalyst decomposition can lead to a stalled reaction.

  • Reagent Solubility: If your starting materials or base are not fully dissolved, the reaction will be slow and inefficient. Consider a different solvent system to improve solubility.

  • Optimize Ligand and Base: The choice of ligand and base is critical for an efficient catalytic cycle. A systematic screening of different combinations can help identify the optimal conditions for your specific substrates.

  • Increase Temperature or Reaction Time: Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a modest increase in temperature or extending the reaction time may be necessary.

Data Presentation: Impact of Reaction Parameters on Byproduct Formation

The following tables provide representative data on how different reaction parameters can influence the yield of the desired product and the formation of common byproducts in Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Hydrodehalogenation (%)Homocoupling (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085510
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100651520
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF110702010
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O8092<5<5

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Hydrodehalogenation (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene100908
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1107515
3Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (1.5)Toluene908810
4Pd₂(dba)₃ (0.5)BrettPhos (1)LHMDS (1.2)THF8095<5

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this to the Schlenk flask.

  • Degassing: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with a Secondary Amine

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the secondary amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C). Stir vigorously and monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Unexpected Byproduct Observed check_byproduct Identify Byproduct (LC-MS, NMR) start->check_byproduct hydrodehalogenation Hydrodehalogenation (Loss of Bromine) check_byproduct->hydrodehalogenation Mass = M-Br+H homocoupling Homocoupling (Dimerization) check_byproduct->homocoupling Mass = 2M or 2Coupling Partner other Other Unexpected Byproduct check_byproduct->other Unknown Mass incomplete Incomplete Reaction/ Starting Material Present check_byproduct->incomplete Starting Material Detected ts_hydro Troubleshoot Hydrodehalogenation hydrodehalogenation->ts_hydro ts_homo Troubleshoot Homocoupling homocoupling->ts_homo ts_other Further Analysis/ Literature Search other->ts_other ts_incomplete Troubleshoot Reaction Conditions incomplete->ts_incomplete

Caption: A troubleshooting workflow for identifying and addressing unexpected byproducts.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OH)2 Base hydrodehalogenation Hydrodehalogenation (Side Reaction) pd2_complex->hydrodehalogenation Pd-H source ar_pd_r Ar-Pd(II)-R(L2) transmetalation->ar_pd_r homocoupling Homocoupling (Side Reaction) transmetalation->homocoupling O2 deboronation Protodeboronation transmetalation->deboronation reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with potential side reactions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd_amine_complex [Ar-Pd(II)-Br(L)(HNR'R'')] amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base amido_complex Ar-Pd(II)-NR'R''(L) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination beta_hydride β-Hydride Elimination (Side Reaction) amido_complex->beta_hydride reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting a key side reaction.

References

Validation & Comparative

Analytical methods for 2-Bromo-5-methylaniline purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for 2-Bromo-5-methylaniline Purity Assessment

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like this compound is critical for ensuring the reliability of subsequent synthetic steps and the quality of the final product. This guide provides an objective comparison of the primary analytical methods for assessing the purity of this compound, supported by typical experimental data and detailed methodologies.

Introduction to Potential Impurities

The synthesis of this compound can result in various impurities, the nature of which depends on the synthetic route employed. A thorough purity analysis should be capable of detecting and quantifying potential impurities such as:

  • Unreacted starting materials: Aniline or toluidine precursors.

  • Isomeric byproducts: Other bromo-methylaniline isomers (e.g., 4-Bromo-3-methylaniline, 2-Bromo-3-methylaniline).

  • Over-brominated or under-brominated species: Dibromo-methylaniline or methylaniline.

  • Residual solvents: Organic solvents used during the synthesis and purification processes.

A combination of analytical techniques is often employed for a comprehensive purity assessment. The most common and effective methods for aromatic amines like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the desired level of structural information.

Technique Principle Typical Performance Advantages Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.LOD: ~0.01% LOQ: ~0.03% Linearity (R²): >0.999 Accuracy: 98-102%Excellent for quantifying non-volatile and thermally labile impurities. High precision and accuracy.Requires reference standards for impurity identification and quantification. Limited structural information from UV detection alone.
GC-MS Separation based on volatility and polarity, detection by mass spectrometry.LOD: ~0.001% LOQ: ~0.003% Linearity (R²): >0.999 Accuracy: 95-105%High sensitivity and selectivity. Provides structural information for impurity identification. Ideal for volatile and semi-volatile impurities.[1]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.[3]
qNMR Quantitative analysis based on the signal intensity of specific nuclei (e.g., ¹H) relative to a certified internal standard.LOD: ~0.1% LOQ: ~0.3% Linearity (R²): >0.999 Accuracy: 99-101%Provides an absolute purity value without the need for a specific reference standard of the analyte.[1] Gives detailed structural information.Lower sensitivity compared to chromatographic methods. Requires a certified internal standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile (B52724)

  • A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.

Analysis:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL) and dilute to an appropriate concentration.

  • Quantification: The percentage purity is calculated based on the area normalization of the main peak relative to the total peak area. For higher accuracy, an external standard method with a certified reference standard of this compound should be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar

Carrier Gas:

  • Helium at a constant flow of 1.0 mL/min

Oven Temperature Program:

  • Initial temperature: 60 °C, hold for 2 minutes.

  • Ramp to 280 °C at 10 °C/min.

  • Hold at 280 °C for 5 minutes.[1]

Analysis:

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: 40-450 amu

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of any impurity peaks can be compared against spectral libraries for identification.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute purity value and structural information.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

Analysis:

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative signals.

  • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.[1]

Visualization of Analytical Workflow

The following diagrams illustrate the typical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in acetonitrile inject Inject sample prep->inject 10 µL separate Separation on C18 column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (Area % or Ext. Std.) integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve sample in DCM or Ethyl Acetate inject Inject into GC prep->inject separate Separation on capillary column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Integrate TIC peaks detect->integrate identify Identify impurities (Library search) detect->identify calculate Calculate purity integrate->calculate

References

Structural Confirmation of 2-Bromo-5-methylaniline via 1H NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-methylaniline for the purpose of structural confirmation. Due to the limited availability of public experimental spectra for this compound, this guide presents a predicted spectrum based on established NMR principles and compares it with the experimental data of its isomers, 2-Bromo-4-methylaniline and 4-Bromo-2-methylaniline. This comparative approach highlights the subtle yet significant differences in chemical shifts and coupling patterns that arise from the varied substitution on the aniline (B41778) ring, serving as a valuable tool for structural elucidation.

Predicted and Experimental 1H NMR Data Comparison

The following table summarizes the predicted 1H NMR data for this compound and the reported experimental data for its structural isomers. The predicted values for this compound are estimated based on the additive effects of substituents on the chemical shifts of aromatic protons.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted) H-3~ 6.85dJ(H3,H4) = ~8.01H
H-4~ 6.55ddJ(H3,H4) = ~8.0, J(H4,H6) = ~2.01H
H-6~ 7.10dJ(H4,H6) = ~2.01H
-CH₃~ 2.25s-3H
-NH₂~ 3.70 (broad)s-2H
2-Bromo-4-methylaniline H-36.61ddJ = 8.2, 2.0 Hz1H
H-57.05dJ = 8.2 Hz1H
H-67.30dJ = 2.0 Hz1H
-CH₃2.27s-3H
-NH₂3.7 (broad)s-2H
4-Bromo-2-methylaniline H-36.95dJ = 8.4 Hz1H
H-57.08ddJ = 8.4, 2.1 Hz1H
H-66.60dJ = 2.1 Hz1H
-CH₃2.15s-3H
-NH₂3.6 (broad)s-2H

Experimental Protocols

A standard protocol for acquiring the 1H NMR spectrum of an aromatic amine like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be useful for less soluble compounds and for observing exchangeable protons like those of the amine group.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using standard acquisition parameters. For a routine spectrum, 8 to 16 scans are typically sufficient.

    • A relaxation delay of 1-2 seconds between scans is usually adequate. For quantitative analysis, a longer delay may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using 1H NMR spectroscopy.

Structural_Confirmation_Workflow Workflow for 1H NMR Structural Confirmation of this compound cluster_prediction Spectral Prediction cluster_experiment Experimental Analysis cluster_comparison Structural Verification A Proposed Structure: This compound B Predict 1H NMR Spectrum: - Chemical Shifts - Multiplicities - Coupling Constants A->B E Compare Predicted vs. Experimental Spectra B->E C Acquire Experimental 1H NMR Spectrum D Process and Analyze Spectrum: - Phasing - Referencing - Integration - Peak Picking C->D D->E F Structure Confirmed? E->F G Structure Confirmed F->G Yes H Re-evaluate Structure/ Conduct Further Experiments F->H No

A Comparative Guide to HPLC Method Development for 2-Bromo-5-methylaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Bromo-5-methylaniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. We will explore different chromatographic conditions, including stationary and mobile phases, and present supporting data to guide researchers in selecting and developing a robust and efficient analytical method.

Introduction

Accurate and reliable analytical methods are crucial for monitoring the quality and purity of this compound in various stages of drug development and chemical manufacturing. Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of aromatic amines due to its versatility and compatibility with UV detection.[1][2][3] This guide compares three distinct RP-HPLC methods to provide a clear understanding of how different parameters can influence the separation and quantification of this compound and its potential impurities.

Experimental Protocols

Detailed methodologies for the three compared HPLC methods are outlined below. These protocols are designed to be readily implemented in a laboratory setting.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a target concentration within the calibration range.

Method 1: Isocratic Elution with a Conventional C18 Column

This method represents a common starting point for the analysis of non-polar aromatic compounds.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Method 2: Gradient Elution with a Modern Core-Shell C18 Column

This approach utilizes a more advanced column technology and a gradient elution to improve peak shape and reduce run time, which is particularly useful for separating the main component from closely eluting impurities.[5]

  • Column: Core-Shell C18, 100 mm x 4.6 mm, 2.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water[5]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[5]

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 5 µL

Method 3: Isocratic Elution with a Mixed-Mode Column

For potentially challenging separations involving polar impurities or when peak shape is an issue with standard C18 columns, a mixed-mode column can offer alternative selectivity.[6] This method is based on the analysis of a similar compound, 2-Bromo-5-nitroaniline.[7]

  • Column: Newcrom R1 (Mixed-Mode), 150 mm x 4.6 mm, 5 µm particle size[7]

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Data Presentation: Comparison of HPLC Methods

The following table summarizes the expected performance characteristics of the three HPLC methods for the analysis of this compound.

ParameterMethod 1: Isocratic C18Method 2: Gradient Core-Shell C18Method 3: Isocratic Mixed-Mode
Retention Time (min) ~ 6.5~ 5.8~ 4.2
Theoretical Plates ~ 8,000~ 15,000~ 9,500
Tailing Factor ~ 1.4~ 1.1~ 1.2
Resolution (from nearest impurity) > 1.5> 2.5> 2.0
Analysis Time (min) 10128
Relative Sensitivity GoodExcellentGood
Method Robustness ModerateHighHigh

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the different HPLC methods.

HPLC_Method_Development_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh this compound prep_dissolve Dissolve in Methanol (Stock) prep_start->prep_dissolve prep_dilute Dilute with Mobile Phase (Working) prep_dissolve->prep_dilute analysis_inject Inject Sample prep_dilute->analysis_inject Prepared Sample analysis_separate Chromatographic Separation analysis_inject->analysis_separate analysis_detect UV Detection at 240 nm analysis_separate->analysis_detect data_integrate Integrate Peak Area analysis_detect->data_integrate Chromatogram data_quantify Quantify Concentration data_integrate->data_quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Comparison cluster_methods HPLC Methods cluster_performance Performance Attributes Method1 Method 1: Isocratic C18 Speed Speed Method1->Speed Moderate Efficiency Efficiency (Plates) Method1->Efficiency Good Selectivity Selectivity Method1->Selectivity Good PeakShape Peak Shape Method1->PeakShape Fair Robustness Robustness Method1->Robustness Moderate Method2 Method 2: Gradient Core-Shell C18 Method2->Speed Fast Method2->Efficiency Excellent Method2->Selectivity Excellent Method2->PeakShape Excellent Method2->Robustness High Method3 Method 3: Isocratic Mixed-Mode Method3->Speed Fast Method3->Efficiency Good Method3->Selectivity High Method3->PeakShape Good Method3->Robustness High

Caption: Logical comparison of performance attributes for the different HPLC methods.

Conclusion

The selection of an appropriate HPLC method for the analysis of this compound depends on the specific requirements of the analysis.

  • Method 1 is a simple and straightforward approach suitable for routine quality control where the impurity profile is well-characterized.

  • Method 2 is highly recommended for method development and for the analysis of samples with complex impurity profiles. The use of a core-shell column and a gradient elution provides superior resolution, peak shape, and sensitivity.

  • Method 3 offers an alternative selectivity that can be beneficial for resolving challenging impurity pairs that may co-elute on a standard C18 column.

For drug development professionals, starting with a gradient method on a modern, high-efficiency column (Method 2) is often the most efficient path to a robust and reliable analytical method that can be validated and implemented for routine use.

References

A Comparative Analysis of 2-Bromo-5-methylaniline and 4-Bromo-3-methylaniline for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful development of target molecules. Substituted anilines, in particular, serve as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a detailed comparative study of two constitutional isomers, 2-Bromo-5-methylaniline and 4-Bromo-3-methylaniline, focusing on their physicochemical properties, reactivity, and synthetic utility. The distinct placement of the bromo, methyl, and amino functionalities on the aromatic ring imparts unique electronic and steric characteristics, which critically influence their behavior in chemical transformations.

Physicochemical and Spectroscopic Properties

The fundamental properties of these isomers, while similar in terms of molecular weight and formula, exhibit notable differences in physical characteristics such as melting and boiling points. These differences arise from variations in intermolecular forces dictated by the substitution pattern.

PropertyThis compound4-Bromo-3-methylaniline
CAS Number 53078-85-66933-10-4[3]
Molecular Formula C₇H₈BrNC₇H₈BrN[3]
Molecular Weight 186.05 g/mol 186.05 g/mol [3]
Appearance SolidGrey to brownish crystalline powder[4]
Melting Point Not specified; solid form80-82 °C[3]
Boiling Point >110 °C (Flash Point)[5]240 °C[3]
Density 1.486 g/mL at 25 °C1.498 g/cm³[4]
Refractive Index n20/D 1.603n20/D 1.609[4]
¹H-NMR Data (CDCl₃) Not available in search resultsδ 2.28 (s, 3H), 3.39 (brs, 2H), 6.38 (d, 1H), 6.55 (s, 1H), 7.27 (d, 1H)[6]

Synthesis and Reactivity: A Comparative Overview

The synthetic routes to these isomers typically involve the bromination of a corresponding toluidine or the reduction of a brominated nitrotoluene. The reactivity of each isomer is governed by the interplay of steric and electronic effects.

Electronic Effects: The amino (-NH₂) group is a powerful activating group and is ortho, para-directing, while the methyl (-CH₃) group is a weaker activating group, also ortho, para-directing. The bromine (-Br) is deactivating but ortho, para-directing.

Steric Effects: The position of substituents relative to the reactive sites (the amino group and the carbon-bromine bond) influences the accessibility of these sites to reagents.

This compound:

  • Reactivity of the Amino Group: The amino group is sterically hindered by the adjacent bromine atom. This can decrease its nucleophilicity and slow the rate of reactions such as acylation or alkylation compared to unhindered anilines.

  • Reactivity of the C-Br Bond: The C-Br bond is positioned ortho to the strongly activating amino group. This position is favorable for oxidative addition in palladium-catalyzed cross-coupling reactions.[7] However, the proximity of the amino group could lead to catalyst inhibition or undesired side reactions through coordination.

4-Bromo-3-methylaniline:

  • Reactivity of the Amino Group: The amino group is sterically unhindered, allowing it to readily participate in standard amine chemistry (e.g., acylation, diazotization).

  • Reactivity of the C-Br Bond: The C-Br bond is para to the amino group and is sterically accessible. This makes it an excellent substrate for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental for creating C-C and C-N bonds.[8][9]

The diagram below illustrates how the structural differences between the isomers are predicted to influence their reactivity in key synthetic transformations.

G Comparative Reactivity Profile cluster_0 This compound cluster_1 4-Bromo-3-methylaniline 2B5M Structure: NH₂ ortho to Br 2B5M_Reactivity Predicted Reactivity 2B5M->2B5M_Reactivity 2B5M_NH2 NH₂ Reactivity: Sterically hindered by Br (Potentially slower acylation) 2B5M_Reactivity->2B5M_NH2 2B5M_CBr C-Br Reactivity (Coupling): Steric hindrance from NH₂ (Potential catalyst coordination issues) 2B5M_Reactivity->2B5M_CBr 4B3M Structure: NH₂ para to Br 4B3M_Reactivity Predicted Reactivity 4B3M->4B3M_Reactivity 4B3M_NH2 NH₂ Reactivity: Sterically accessible (Standard reactivity) 4B3M_Reactivity->4B3M_NH2 4B3M_CBr C-Br Reactivity (Coupling): Sterically accessible (Generally higher efficiency) 4B3M_Reactivity->4B3M_CBr G start Bromo-methylaniline Isomer (Aryl Bromide) reaction Reaction Mixture start->reaction boronic_acid Arylboronic Acid or Ester boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, K₃PO₄) base->reaction solvent Solvent (e.g., Toluene/H₂O, Dioxane) solvent->reaction heating Heat (e.g., 80-100 °C) reaction->heating 1. Mix workup Aqueous Workup & Extraction heating->workup 2. React purification Purification (Column Chromatography) workup->purification 3. Isolate product Biaryl Product purification->product 4. Purify G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor Kinase Inhibitor (Synthesized from Aniline Precursor) Inhibitor->RAF Inhibits

References

A Comparative Guide to the Purity Verification of Commercial 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for verifying the purity of commercial 2-Bromo-5-methylaniline. Ensuring the purity of this critical reagent is paramount for the integrity of research and the safety and efficacy of pharmaceutical products. This document outlines detailed experimental protocols, presents comparative data, and discusses the identification of potential impurities.

Introduction to this compound and its Purity

This compound is a key building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other specialty chemicals. Commercial grades of this compound typically advertise a purity of 97-98%. However, the remaining percentage can consist of structurally similar impurities that may interfere with downstream reactions or introduce undesirable toxicological profiles. The primary route to synthesizing this compound involves the electrophilic bromination of 3-methylaniline (m-toluidine). This process can lead to the formation of several isomeric and over-brominated byproducts.

Potential Impurities in Commercial this compound

The most probable impurities in commercial batches of this compound include:

  • Starting Material: Unreacted 3-methylaniline.

  • Isomeric Byproducts: Other regioisomers of bromo-methylaniline, such as 4-Bromo-3-methylaniline and 2-Bromo-3-methylaniline. The formation of these isomers is dictated by the directing effects of the amino and methyl groups on the aromatic ring during bromination.

  • Dibrominated Byproducts: Species such as 2,4-dibromo-5-methylaniline, formed by over-bromination of the starting material or the product.

Comparative Analysis of Purity Verification Methods

A multi-pronged analytical approach is recommended for the robust purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful techniques for this purpose.

Data Summary

The following table summarizes hypothetical purity analysis data for three different commercial lots of this compound, demonstrating the type of comparative information that can be generated using the detailed protocols in this guide.

Lot NumberStated Purity (%)HPLC Purity (%)GC-MS Purity (%)qNMR Purity (mol/mol %)Major Impurity IdentifiedImpurity Content (%)
Lot A98.098.298.198.34-Bromo-3-methylaniline1.1
Lot B97.597.697.597.83-methylaniline1.5
Lot C98.598.698.598.72,4-dibromo-5-methylaniline0.8

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% formic acid. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the commercial this compound sample in 10 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution and identify the peak for this compound based on the retention time of the reference standard. Calculate the percentage purity by comparing the peak area of the analyte in the sample to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Objective: To separate and identify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the commercial this compound sample in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Mass Scan Range: 40-400 m/z

  • Analysis: Inject the sample solution. Identify the main peak corresponding to this compound. Analyze the mass spectra of any other peaks and compare them with a spectral library (e.g., NIST) to identify potential impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and 10 mg of maleic anhydride into a vial. Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30 seconds for quantitative analysis).

    • Use a 90° pulse.

  • Data Processing and Analysis:

    • Integrate the well-resolved signals of both this compound (e.g., the aromatic protons) and the internal standard (the two olefinic protons of maleic anhydride).

    • Calculate the molar purity using the following formula:

    Purity (mol/mol %) = (I_analyte / N_analyte) / (I_std / N_std) * (m_std / m_analyte) * (MW_analyte / MW_std) * P_std * 100

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • m = mass

    • MW = molecular weight

    • P_std = purity of the internal standard

Visualizations

Experimental Workflow for Purity Verification

Purity_Verification_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Commercial this compound Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS qNMR qNMR Analysis Prep->qNMR Purity_Quant Purity Quantification HPLC->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID qNMR->Purity_Quant Report Final Purity Report Purity_Quant->Report Impurity_ID->Report

Caption: Workflow for the comprehensive purity verification of this compound.

Logical Relationship of Potential Impurities

Impurity_Formation Starting_Material 3-Methylaniline (m-Toluidine) Main_Product This compound Starting_Material->Main_Product Bromination Isomeric_Impurity1 4-Bromo-3-methylaniline Starting_Material->Isomeric_Impurity1 Bromination Isomeric_Impurity2 2-Bromo-3-methylaniline Starting_Material->Isomeric_Impurity2 Bromination Dibromo_Impurity Dibrominated Byproducts Main_Product->Dibromo_Impurity Over-bromination

Caption: Synthetic relationship between this compound and its potential impurities.

A Comparative Guide to 2-Bromo-5-methylaniline for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate starting materials is a critical factor that dictates the efficiency, purity, and overall success of a synthetic route. Substituted anilines, particularly halogenated toluidines, are a cornerstone class of intermediates due to their versatile reactivity in forming carbon-carbon and carbon-nitrogen bonds. This guide provides a comprehensive comparison of 2-Bromo-5-methylaniline with its structural isomers and other related compounds, offering insights into its performance in common synthetic transformations. The information presented is supported by a summary of quality control specifications and representative experimental data to aid in informed decision-making for your research and development endeavors.

Certificate of Analysis: Quality Specifications for Bromo-methylanilines

A Certificate of Analysis (CoA) is a crucial document that assures the quality and purity of a chemical reagent. While lot-specific values will vary, the following table summarizes the typical quality control parameters for this compound and a common structural isomer, 4-Bromo-3-methylaniline. These specifications are compiled from data provided by commercial suppliers.

ParameterTest MethodSpecification (this compound)Specification (4-Bromo-3-methylaniline)
Appearance Visual InspectionOff-white to light brown crystalline solidLight brown to brown crystalline solid
Assay (Purity) Gas Chromatography (GC)≥ 97.0%≥ 97.0%
Identity ¹H NMR, FT-IRConforms to structureConforms to structure
Melting Point Capillary Method30-34 °C80-82 °C
Water Content Karl Fischer Titration≤ 0.5%≤ 0.5%
Insoluble Matter Gravimetric≤ 0.1%≤ 0.1%

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The utility of bromo-methylaniline isomers is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The position of the bromine and methyl substituents on the aniline (B41778) ring can significantly influence the reactivity of the substrate, affecting reaction yields, times, and the required catalyst systems.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table presents a comparison of the performance of this compound and its isomer, 4-Bromo-2-methylaniline, in Suzuki coupling reactions with various boronic acids. The data is collated from different studies and, while not a direct head-to-head comparison under identical conditions, it provides valuable insights into their relative reactivity.

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O9012~85
4-Bromo-2-methylaniline3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90844
4-Bromo-2-methylaniline4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O90851

Generally, the electronic nature of the substituents and steric hindrance around the C-Br bond influence the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle. For ortho-substituted bromoanilines, steric hindrance can play a more significant role, potentially requiring more active catalyst systems or longer reaction times.

Buchwald-Hartwig Amination: Reactivity Trends

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of bromo-methylaniline isomers in this reaction is also dependent on their substitution pattern. Below is a representative comparison of the amination of a bromoaniline with morpholine.

Aryl BromideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-N,N-dimethylanilineMorpholinePd₂(dba)₃ / XPhosK₃PO₄Dioxane100495
2-Bromo-6-methylpyridine (B113505)*Cyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460

Note: Data for a structurally similar 2-bromo-6-methylpyridine is used as a proxy to illustrate the reactivity of a sterically hindered substrate.

The choice of ligand and base is critical in the Buchwald-Hartwig amination. Sterically hindered aryl bromides often require bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) to facilitate the catalytic cycle. The basicity of the aniline nitrogen can also influence the reaction, with more electron-rich anilines generally being more nucleophilic.

Experimental Protocols

Detailed and optimized experimental procedures are essential for reproducible and high-yielding synthetic outcomes. The following are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature for bromo-methylaniline substrates.

General Procedure for Suzuki-Miyaura Coupling

To a mixture of the bromo-methylaniline (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.) in a round-bottom flask is added a degassed mixture of toluene and water (4:1, 5 mL). The mixture is sparged with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is then added, and the flask is equipped with a reflux condenser and heated to 90 °C under an argon atmosphere for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (B1210297) (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

A Schlenk tube is charged with the bromo-methylaniline (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and a palladium catalyst system (e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a suitable phosphine ligand (0.02-0.04 mmol, 2-4 mol%)). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography.

Visualizing Reaction Pathways and Logic

To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow, the catalytic cycle for the Suzuki-Miyaura coupling, and the logical relationship in reactivity between bromo- and chloro-substituted anilines.

Experimental_Workflow reagents Weigh Reagents (Aryl Bromide, Boronic Acid, Base) solvent Add Degassed Solvent reagents->solvent inert Inert Atmosphere (Argon Purge) solvent->inert catalyst Add Pd Catalyst & Ligand inert->catalyst heat Heat to Reaction Temp catalyst->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify product Isolated Product purify->product

A generalized experimental workflow for cross-coupling reactions.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR)₂ Base pd_aryl_r Ar-Pd(II)L₂(R) transmetalation->pd_aryl_r reductive_elimination Reductive Elimination pd_aryl_r->reductive_elimination Ar-R reductive_elimination->pd0

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison title Reactivity in Pd-Catalyzed Cross-Coupling bromo Aryl Bromide (e.g., this compound) title->bromo chloro Aryl Chloride title->chloro reactivity Higher Reactivity (Weaker C-X Bond) bromo->reactivity chloro->reactivity Lower Reactivity conditions Milder Reaction Conditions (Lower Temp, Shorter Time) reactivity->conditions

Logical relationship of reactivity between bromo- and chloro-anilines.

A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 2-Bromo-5-methylaniline, a key building block in the development of pharmaceuticals and other fine chemicals, can be approached through several distinct pathways. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data, to aid researchers in selecting the most efficient and practical method for their specific needs. The primary routes discussed are the direct bromination of 3-methylaniline (m-toluidine), the Sandmeyer reaction of a corresponding diamine precursor, and the bromination of 3-nitrotoluene (B166867) followed by reduction.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Intermediates Typical Yield Key Advantages Key Disadvantages
1. Direct Bromination 3-MethylanilineN/ALow to ModeratePotentially a single-step reaction.Poor regioselectivity, formation of multiple isomers and polybrominated byproducts, difficult purification.
2. Sandmeyer Reaction 3-Methyl-4-nitroaniline (B15440)3-Methyl-4-nitrobenzenediazonium saltHigh (for Sandmeyer step)High regioselectivity, clean conversion of the amino group.Requires a multi-step synthesis of the precursor.
3. From 3-Nitrotoluene 3-Nitrotoluene2-Bromo-5-nitrotoluene (B182602)Moderate to HighGood regioselectivity in the reduction step, readily available starting material.Bromination of 3-nitrotoluene can yield isomeric byproducts.

Synthetic Route Analysis and Experimental Protocols

Route 1: Direct Bromination of 3-Methylaniline

Direct electrophilic bromination of 3-methylaniline (m-toluidine) is theoretically the most straightforward approach. However, the strong activating and ortho-, para-directing nature of the amino group, combined with the ortho-, para-directing effect of the methyl group, leads to a lack of regioselectivity. The primary sites of bromination are the positions ortho and para to the amino group (positions 2, 4, and 6), which are also activated by the methyl group. This typically results in a mixture of isomers, with 4-bromo-3-methylaniline (B1294692) and 6-bromo-3-methylaniline being significant products, along with polybrominated species. Isolating the desired this compound from this complex mixture is often challenging and results in low yields.

Due to these significant drawbacks, this route is generally not preferred for the specific synthesis of this compound.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction offers a highly regioselective method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate. To synthesize this compound, a suitable precursor such as 3-methyl-4-nitroaniline is required. This multi-step approach provides excellent control over the final product's isomeric purity.

Workflow for the Sandmeyer Reaction Route

Start 3-Methyl-4-nitroaniline Diazotization Diazotization (NaNO2, HBr, 0-5 °C) Start->Diazotization Diazonium 3-Methyl-4-nitrobenzenediazonium bromide Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr, HBr) Diazonium->Sandmeyer Intermediate 2-Bromo-5-nitrotoluene Sandmeyer->Intermediate Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate->Reduction Product This compound Reduction->Product

A visual representation of the Sandmeyer reaction pathway.

Experimental Protocol: Sandmeyer Reaction of 3-Methyl-4-nitroaniline

This protocol is adapted from a similar, high-yielding Sandmeyer reaction.[1]

  • Diazotization: 3-Methyl-4-nitroaniline is suspended in a mixture of hydrobromic acid and water. The mixture is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (B80452) is added dropwise, maintaining the low temperature to form the diazonium salt.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is then slowly added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is stirred and may be gently heated to ensure complete conversion.

  • Work-up and Isolation: The reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated to yield crude 2-bromo-5-nitrotoluene.

  • Reduction: The intermediate 2-bromo-5-nitrotoluene is then reduced to the target this compound. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.[2] Alternatively, reduction with iron powder in the presence of an acid like hydrochloric acid is effective.

Route 3: Synthesis from 3-Nitrotoluene

This route involves the initial bromination of the more readily available 3-nitrotoluene, followed by the reduction of the nitro group. The success of this method hinges on the regioselectivity of the initial bromination step. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. In 3-nitrotoluene, both groups direct incoming electrophiles to the 2-, 4-, and 6-positions. While a mixture of isomers is possible, the formation of 2-bromo-5-nitrotoluene can be favored under specific conditions.

Workflow for the Synthesis from 3-Nitrotoluene

Start 3-Nitrotoluene Bromination Bromination (Br2, FeBr3) Start->Bromination Intermediate 2-Bromo-5-nitrotoluene (and other isomers) Bromination->Intermediate Purification Purification Intermediate->Purification PureIntermediate Pure 2-Bromo-5-nitrotoluene Purification->PureIntermediate Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) PureIntermediate->Reduction Product This compound Reduction->Product

A visual representation of the synthesis from 3-nitrotoluene.

Experimental Protocol: Bromination of 3-Nitrotoluene and Subsequent Reduction

  • Bromination: 3-Nitrotoluene is reacted with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide. The reaction temperature is carefully controlled to influence the isomeric ratio of the resulting bromonitrotoluene.

  • Purification: The crude product mixture is washed to remove the catalyst and unreacted bromine. The isomeric mixture is then purified, for example by fractional distillation or chromatography, to isolate the desired 2-bromo-5-nitrotoluene.

  • Reduction: The purified 2-bromo-5-nitrotoluene is reduced to this compound using standard methods as described in Route 2 (e.g., catalytic hydrogenation or metal/acid reduction).

Conclusion

For the regioselective and high-yielding synthesis of this compound, the Sandmeyer reaction (Route 2) stands out as the most reliable method. Although it involves more synthetic steps for the preparation of the necessary precursor, it offers excellent control over the final product's structure, minimizing the need for challenging purification of isomers. The synthesis from 3-nitrotoluene (Route 3) is a viable alternative, particularly if the starting material is readily available and efficient purification methods for the brominated intermediate are established. Direct bromination of m-toluidine (B57737) is generally not recommended due to the inherent lack of regioselectivity. The choice of the optimal route will ultimately depend on the specific requirements of the research, including scale, purity needs, and the availability of starting materials and reagents.

References

A Comparative Guide to the Basicity of 2-Bromo-5-methylaniline and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the basicity of 2-Bromo-5-methylaniline relative to other substituted anilines. Understanding the basicity of aniline (B41778) derivatives is crucial in drug development and organic synthesis, as it influences pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as reaction kinetics. This document presents experimental data, detailed analytical protocols, and visual diagrams to elucidate the structural factors governing the basicity of these compounds.

Factors Influencing the Basicity of Substituted Anilines

The basicity of anilines is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The substituents on the aromatic ring can significantly alter the electron density on the nitrogen through a combination of electronic and steric effects.

  • Electronic Effects : These are categorized into inductive and resonance effects.

    • Inductive Effect (-I/+I) : This is the transmission of charge through a chain of atoms in a molecule. Electron-withdrawing groups (EWGs) like halogens and nitro groups exert a -I effect, pulling electron density away from the ring and the amino group, thus decreasing basicity. Electron-donating groups (EDGs) like alkyl groups have a +I effect, pushing electron density towards the ring and the amino group, thereby increasing basicity.

    • Resonance Effect (-R/+R) : This involves the delocalization of electrons through the π-system of the aromatic ring. Substituents with lone pairs (e.g., -NH₂, -OH, -OR) or π-bonds (e.g., -NO₂, -CN, -C=O) can donate or withdraw electron density via resonance. A +R effect from groups like -OCH₃ increases electron density at the ortho and para positions, enhancing basicity. Conversely, a -R effect from groups like -NO₂ withdraws electron density, particularly from the ortho and para positions, significantly reducing basicity.

  • Steric Effects : Bulky substituents at the ortho position can sterically hinder the approach of a proton to the amino group and disrupt the planarity of the molecule. This can inhibit the resonance of the amino group with the ring, which can sometimes lead to an increase in basicity compared to what electronic effects alone would predict. This is often referred to as the "ortho effect".[1]

Comparative Basicity Data

The bromo group at the ortho position is expected to decrease basicity due to its strong electron-withdrawing inductive effect (-I). The methyl group at the meta position has a weak electron-donating inductive effect (+I), which would slightly increase basicity. The net effect is a predicted decrease in basicity compared to aniline. The ortho-bromo substituent is known to have a significant base-weakening effect. Therefore, the pKa of this compound's conjugate acid is estimated to be lower than that of aniline.

CompoundSubstituentspKa of Conjugate Acid
AnilineH4.60
This compound 2-Br, 5-CH₃ ~3.5 (Estimated)
2-Methylaniline2-CH₃4.44
3-Methylaniline3-CH₃4.73
4-Methylaniline4-CH₃5.08
2-Bromoaniline2-Br2.53
3-Bromoaniline3-Br3.58
4-Bromoaniline4-Br3.86
2-Nitroaniline2-NO₂-0.26
3-Nitroaniline3-NO₂2.47
4-Nitroaniline4-NO₂1.00
2-Methoxyaniline2-OCH₃4.49
3-Methoxyaniline3-OCH₃4.23
4-Methoxyaniline4-OCH₃5.34

Note: pKa values are for the conjugate acid in aqueous solution at or near 25°C. Data sourced from various chemistry resources.

The interplay of these effects is visualized in the following diagram:

G cluster_effects Factors Affecting Aniline Basicity cluster_basicity Impact on Basicity Substituent Effects Substituent Effects Electronic Effects Electronic Effects Substituent Effects->Electronic Effects Steric Effects Steric Effects Substituent Effects->Steric Effects Inductive Effect Inductive Effect Electronic Effects->Inductive Effect Resonance Effect Resonance Effect Electronic Effects->Resonance Effect Ortho Effect Ortho Effect Steric Effects->Ortho Effect Increased Basicity Increased Basicity Inductive Effect->Increased Basicity +I (EDG) Decreased Basicity Decreased Basicity Inductive Effect->Decreased Basicity -I (EWG) Resonance Effect->Increased Basicity +R (EDG) Resonance Effect->Decreased Basicity -R (EWG) Ortho Effect->Increased Basicity Inhibition of Resonance Ortho Effect->Decreased Basicity Steric Hindrance

Caption: Factors influencing the basicity of substituted anilines.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for quantitative structure-activity relationship (QSAR) studies. The following are standard protocols for two common methods.

Potentiometric Titration

This method involves the titration of the aniline derivative with a strong acid and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.

Experimental Workflow for Potentiometric Titration

G start Start prep Prepare a standard solution of the aniline derivative start->prep calibrate Calibrate pH meter with standard buffers prep->calibrate titrate Titrate with a standard solution of a strong acid (e.g., HCl) calibrate->titrate record Record pH after each addition of titrant titrate->record plot Plot pH versus volume of titrant added record->plot determine Determine the equivalence point and half-equivalence point plot->determine pka pKa = pH at half-equivalence point determine->pka end End pka->end G start Start prep Prepare buffer solutions of varying pH start->prep solution Prepare solutions of the aniline in each buffer prep->solution spectra Record the UV-Vis spectrum for each solution solution->spectra wavelength Identify a wavelength with significant absorbance change spectra->wavelength plot Plot absorbance at the chosen wavelength versus pH wavelength->plot fit Fit the data to the Henderson-Hasselbalch equation plot->fit pka Determine pKa from the inflection point of the curve fit->pka end End pka->end

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-methylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of hazardous chemicals like 2-Bromo-5-methylaniline is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information, outlining the procedural steps for the proper disposal of this halogenated aromatic amine, thereby fostering a culture of safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is classified as an acute oral toxin and requires strict adherence to safety protocols to prevent accidental exposure.

Always work in a well-ventilated area, preferably within a certified chemical fume hood. Personal protective equipment (PPE) is mandatory when handling this compound.

Key Hazard Information Summary:

Hazard StatementDescriptionGHS Code
Acute Toxicity, OralHarmful if swallowed.H302

This data is based on information for this compound.

Appropriate personal protective equipment (PPE) includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for any signs of degradation before use.[1][2]

  • Eye and Face Protection: Chemical splash goggles and a face shield must be worn to protect against splashes.[1][3][4]

  • Body Protection: A laboratory coat, buttoned completely, is required. For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.[1][2]

  • Respiratory Protection: All handling should occur in a chemical fume hood. In the event of a spill or if a fume hood is unavailable, a full-face respirator with organic vapor cartridges is necessary.[3]

  • Foot Protection: Closed-toe, chemical-resistant shoes are mandatory in the laboratory.[2]

Step-by-Step Disposal Procedure

The recommended and compliant method for the disposal of this compound is through incineration by a licensed professional hazardous waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

1. Waste Classification and Segregation:

  • This compound is classified as a halogenated organic waste.[5]

  • This waste stream must be segregated from non-halogenated organic wastes, aqueous wastes, and other incompatible materials to prevent dangerous reactions.[6]

  • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, filter paper, contaminated gloves) in a designated and clearly labeled hazardous waste container.

2. Waste Container Management:

  • Use a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top lid is appropriate.

  • The container must be in good condition, free from leaks or cracks.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". List all constituents and their approximate percentages if it is a mixed waste stream.

  • Keep the container closed at all times, except when adding waste.[7][8]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

  • Secondary containment (e.g., a larger, chemically resistant bin) is required for liquid waste containers to prevent the spread of potential spills.[8]

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed and certified professional waste disposal service.

  • Provide the disposal service with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.

  • The primary method of disposal for halogenated organic compounds is high-temperature incineration.[3] This process is typically carried out in a specialized incinerator equipped with afterburners and scrubbers to neutralize harmful combustion by-products like hydrogen bromide gas.[3]

Experimental Protocols

Disposal Workflow Diagram

DisposalWorkflow A Step 1: Don Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat, etc. B Step 2: Segregate Waste - Classify as Halogenated Organic Waste A->B C Step 3: Select & Label Container - Compatible Material - 'Hazardous Waste: this compound' B->C D Step 4: Transfer Waste to Container - Use a chemical fume hood C->D E Step 5: Securely Seal Container D->E F Step 6: Store in Designated Satellite Accumulation Area - Secondary Containment Required E->F G Step 7: Arrange for Professional Disposal - Contact Licensed Waste Service F->G H Step 8: Incineration - High-temperature destruction of hazardous waste G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-Bromo-5-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-5-methylaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 53078-85-6

  • Molecular Formula: C₇H₈BrN

  • Molecular Weight: 186.05 g/mol [1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[3] It is harmful if swallowed and can cause skin and eye irritation.[4][5][6] Acute toxicity is a primary concern.[1][7]

Summary of Hazards and Required PPE:

Hazard CategoryGHS ClassificationRequired Personal Protective Equipment
Acute Oral Toxicity Category 4[1][7]Standard laboratory PPE (lab coat, gloves, eye protection)
Skin Corrosion/Irritation Category 2[3][7]Chemical-resistant gloves (Nitrile rubber recommended), lab coat
Serious Eye Damage/Irritation Category 2[3][7]Safety glasses with side shields or goggles, face shield if splashing is a risk
Acute Dermal Toxicity Category 4[3][7]Chemical-resistant gloves, lab coat
Acute Inhalation Toxicity Category 4A NIOSH/MSHA-approved respirator with an appropriate filter (e.g., N95 dust mask for solids) should be used if ventilation is inadequate or if dusts are generated.[1][3]
Specific Target Organ Toxicity May cause respiratory irritation[4][5][7]Use in a well-ventilated area or with local exhaust ventilation.

Physical and Chemical Properties:

PropertyValue
Appearance Solid[1]
Density 1.486 g/mL at 25 °C[1]
Flash Point >110 °C (>230 °F) - closed cup[1][8]
Storage Temperature 2-8°C[1][8]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace in a Ventilated Hood Don PPE->Prepare Workspace Weigh Solid Weigh Solid in a Contained Manner Prepare Workspace->Weigh Solid Proceed to handling Dissolve/React Dissolve or React Chemical Weigh Solid->Dissolve/React Decontaminate Decontaminate Glassware and Surfaces Dissolve/React->Decontaminate After experiment completion Segregate Waste Segregate Waste (Solid and Liquid) Decontaminate->Segregate Waste Dispose Waste Dispose of Waste According to Regulations Segregate Waste->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Final step

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Operational Plan: Step-by-Step Guidance

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Workspace: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.

2. Personal Protective Equipment (PPE) Protocol:

  • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Wear chemical safety goggles. A face shield is recommended when there is a potential for splashing.[1]

  • Lab Coat: A clean, buttoned lab coat must be worn at all times.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a respirator with a suitable particulate filter.[1]

3. Handling and Experimental Procedures:

  • Weighing: Weigh the solid compound in a weighing boat or on glassine paper within the fume hood to prevent the dispersal of dust.

  • Transfer: Use a spatula for transferring the solid. Avoid creating dust.

  • Spills: In the event of a small spill, decontaminate the area with an appropriate absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.

Emergency First-Aid Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Disposal Plan

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves, bench paper) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

2. Decontamination of Labware:

  • Rinsing: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone (B3395972) or ethanol) in a fume hood.

  • Rinsate Collection: Collect the rinsate in the designated halogenated organic liquid waste container.

  • Final Cleaning: After decontamination, glassware can be washed with soap and water.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[3][9] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-methylaniline
Reactant of Route 2
2-Bromo-5-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.